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6-chloro-N-propylpyridine-3-sulfonamide Documentation Hub

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  • Product: 6-chloro-N-propylpyridine-3-sulfonamide
  • CAS: 54864-88-9

Core Science & Biosynthesis

Foundational

6-Chloro-N-propylpyridine-3-sulfonamide: A Privileged Scaffold for Targeted Drug Discovery

Executive Summary 6-Chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and agrochemical development. As an Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 6-Chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and agrochemical development. As an Application Scientist specializing in synthetic methodologies, I frequently leverage this scaffold to rapidly generate diverse compound libraries. Its value lies in its dual reactivity: the highly electrophilic C6 position is primed for Nucleophilic Aromatic Substitution (SNAr), while the N-propyl sulfonamide moiety offers a tunable pharmacophore for hydrogen bonding and solubility optimization.

Physicochemical Profiling

Understanding the baseline properties of this molecule is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core parameters.

PropertyValueScientific Implication
CAS Number 54864-88-9Unique chemical identifier for procurement and database cross-referencing.
Molecular Formula C8H11ClN2O2SEstablishes the baseline atomic composition.
Molecular Weight 234.70 g/mol Low molecular weight, ideal for fragment-based or lead-oriented synthesis.
Hydrogen Bond Donors 1 (Sulfonamide N-H)Facilitates target protein interactions (e.g., hinge binding in kinases).
Hydrogen Bond Acceptors 4 (O, O, N, N)Enhances aqueous solubility and interaction with polar protein residues.
LogP (Predicted) ~1.8Optimal lipophilicity for passive membrane permeability.
Mechanistic Reactivity: The SNAr Pathway

The core utility of 6-chloro-N-propylpyridine-3-sulfonamide stems from its exceptional reactivity toward nucleophiles. [1] regioselectively occurs at the 2- and 6-positions.

Causality of Reactivity: Why does SNAr proceed so efficiently at the C6 position of this specific molecule? The reaction is driven by the stabilization of the anionic Meisenheimer complex. The pyridine nitrogen acts as an electronegative electron sink. When a nucleophile attacks the C6 carbon, the resulting negative charge is delocalized directly onto the pyridine nitrogen [2]. Furthermore, the sulfonamide group at the C3 position exerts a strong electron-withdrawing effect (-I, -M) across the aromatic system, further depleting electron density at C6 and lowering the activation energy for nucleophilic attack. This synergistic activation allows SNAr to proceed under relatively mild conditions compared to unactivated chlorobenzenes.

SNAr_Mechanism A 6-chloro-N-propylpyridine-3-sulfonamide (Electrophile) B Nucleophile Addition (e.g., R-NH2) A->B C Meisenheimer Complex (Anionic Intermediate) B->C Rate-Determining Step D Charge Delocalization (onto Pyridine Nitrogen) C->D Resonance Stabilization E Chloride Elimination (Rearomatization) D->E F 6-Substituted Product (Target Scaffold) E->F Fast

Fig 1: Mechanistic workflow of SNAr at the C6 position of the pyridine scaffold.

Experimental Protocol: Standardized SNAr Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. We utilize N-Methyl-2-pyrrolidone (NMP) as the solvent due to its high boiling point and exceptional solvation properties for both organic substrates and inorganic bases.

Materials:

  • 6-chloro-N-propylpyridine-3-sulfonamide (1.0 equivalent)

  • Aliphatic or aromatic amine (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous NMP (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 6-chloro-N-propylpyridine-3-sulfonamide (1.0 eq) in anhydrous NMP.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the premature protonation and deactivation of the incoming nucleophile.

  • Nucleophile Addition: Add the amine (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90–110 °C using a heating block or microwave synthesizer.

  • Self-Validating Monitoring: Monitor the reaction progress via LC-MS every 2 hours. Validation: Look for the disappearance of the starting material mass (m/z ~235) and the emergence of the product mass. The reaction is deemed complete when the starting material peak is <5% by UV integration.

  • Workup: Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x) and brine (1x). Causality: Aqueous LiCl is highly effective at partitioning NMP out of the organic layer, ensuring a clean crude product without tedious distillation.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Integration into Drug Discovery

The [3] in medicinal chemistry, often utilized to mimic transition states, improve metabolic stability, or interact with zinc-dependent metalloenzymes (e.g., Carbonic Anhydrases). By combining the structural rigidity of the pyridine ring with the tunable N-propyl sulfonamide, researchers can rapidly generate structure-activity relationship (SAR) data.

Drug_Discovery_Integration CPS CPS Scaffold (Core Building Block) SNAr C6 Diversification (SNAr with Amines/Alcohols) CPS->SNAr Sulfonamide N-Alkylation (Sulfonamide Modification) CPS->Sulfonamide Library SAR Library Generation SNAr->Library Sulfonamide->Library Screening High-Throughput In Vitro Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Fig 2: Workflow illustrating the integration of the CPS scaffold into drug discovery pipelines.

References

  • Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL:[Link]

  • Sulfonamide (medicine) Source: Wikipedia URL:[Link]

Exploratory

Technical Whitepaper: 6-Chloro-N-propylpyridine-3-sulfonamide (CAS 54864-88-9) in Advanced Drug Discovery

Executive Summary 6-Chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9) is a highly versatile heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characterized by a dual-functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9) is a highly versatile heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characterized by a dual-functionalized pyridine ring, this scaffold serves as a critical intermediate for synthesizing complex pharmaceutical agents, including PI3K inhibitors, carbonic anhydrase inhibitors, and S100 protein modulators[][3][4]. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic utility, and validated synthetic protocols tailored for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 6-chloro-N-propylpyridine-3-sulfonamide is essential for predicting its behavior in both synthetic workflows and biological systems. The sulfonamide moiety enhances aqueous solubility, while the lipophilic propyl chain modulates membrane permeability, making it an ideal pharmacophore for lead optimization[5].

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 6-Chloro-N-propylpyridine-3-sulfonamide
CAS Number 54864-88-9[1]
Molecular Formula C8H11ClN2O2S[1]
Molecular Weight 234.70 g/mol [1]
Core Scaffold Pyridine-3-sulfonamide[5]
Key Functional Handles C6-Chloride (Leaving group), C3-Sulfonamide (Pharmacophore)

Mechanistic Rationale: The Pyridine-3-Sulfonamide Scaffold

The strategic value of 6-chloro-N-propylpyridine-3-sulfonamide lies in its unique electronic distribution. The pyridine nitrogen exerts a strong electron-withdrawing effect via resonance and induction. This effect is synergistically amplified by the electron-withdrawing sulfonamide group at the C3 position.

  • Activation for SNAr: The C6 position, bearing the chlorine atom, is highly activated for Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the ring strongly stabilizes the anionic Meisenheimer complex intermediate formed during nucleophilic attack.

  • Pharmacological Relevance: The pyridine-3-sulfonamide core is recognized as a "privileged scaffold" in drug discovery. Derivatives of this core have demonstrated potent nanomolar inhibition of PI3Kα (a major oncology target)[4], efficacy against leukemia and colon cancer cell lines[5], and utility as S100-inhibitors for neurodegenerative diseases[3].

Synthetic Methodology: Core Assembly

The synthesis of 6-chloro-N-propylpyridine-3-sulfonamide is typically achieved via the amidation of 6-chloropyridine-3-sulfonyl chloride with n-propylamine.

SynthWorkflow A 6-Chloropyridine-3-sulfonyl chloride C DCM / Et3N (0°C to RT) A->C B n-Propylamine (Nucleophile) B->C D 6-chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9) C->D Amidation

Synthetic workflow for 6-chloro-N-propylpyridine-3-sulfonamide via amidation.

Protocol 1: Standardized Amidation Workflow

Objective: Synthesize the title compound while strictly suppressing competitive hydrolysis of the highly reactive sulfonyl chloride.

  • Preparation: Dissolve 1.0 equivalent of 6-chloropyridine-3-sulfonyl chloride in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2 or Ar).

    • Causality: Anhydrous conditions are critical. Sulfonyl chlorides are highly electrophilic and will rapidly hydrolyze to inactive sulfonic acids in the presence of ambient moisture.

  • Cooling: Chill the reaction vessel to 0°C using an ice-water bath.

    • Causality: The reaction between a sulfonyl chloride and an aliphatic amine is highly exothermic. Cooling controls the reaction kinetics, preventing thermal degradation and the formation of unwanted disulfonamide byproducts.

  • Base Addition: Add 1.5 to 2.0 equivalents of Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

    • Causality: The non-nucleophilic base acts as an acid scavenger. It neutralizes the HCl byproduct generated during amidation, preventing the protonation of the n-propylamine reagent (which would render it non-nucleophilic and stall the reaction).

  • Amine Addition: Dropwise add 1.1 equivalents of n-propylamine.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor via TLC or LC-MS until the sulfonyl chloride is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Downstream Functionalization: Exploiting the C6-Chloride

Once the sulfonamide is established, the C6-chloride serves as an orthogonal handle for late-stage diversification, allowing medicinal chemists to rapidly generate libraries of structural analogs[6].

Downstream Core 6-chloro-N-propylpyridine-3-sulfonamide SNAr SNAr Reaction (Nucleophilic Aromatic Substitution) Core->SNAr Amines/Alkoxides, Heat CrossCoupling Buchwald-Hartwig Cross-Coupling Core->CrossCoupling Pd Catalyst, Ligand, Base Prod1 6-Amino/Alkoxy Derivatives SNAr->Prod1 Prod2 6-Aryl/Heteroaryl Derivatives CrossCoupling->Prod2

Downstream functionalization pathways of the 6-chloropyridine scaffold.

Protocol 2: SNAr Diversification with Secondary Amines

Objective: Displace the C6-chloride with a cyclic secondary amine (e.g., morpholine or piperazine) to generate a novel pharmacological derivative.

  • Reagent Mixing: Combine 1.0 eq of 6-chloro-N-propylpyridine-3-sulfonamide and 2.5 eq of the secondary amine in a polar aprotic solvent (e.g., DMF or NMP).

    • Causality: Polar aprotic solvents are chosen because they solvate the nucleophile and stabilize the highly polar transition state of the SNAr reaction without engaging in hydrogen bonding. Hydrogen bonding (seen in protic solvents like ethanol) would cage the amine and dampen its nucleophilicity. The excess amine acts as both the nucleophile and the acid scavenger.

  • Thermal Activation: Heat the mixture to 80–100°C for 12 hours.

    • Causality: Despite the electronic activation of the pyridine ring, the aromaticity must be temporarily disrupted to form the Meisenheimer complex. Thermal energy is required to overcome this significant activation energy barrier.

  • Isolation: Cool to room temperature, dilute with water to precipitate the product, filter, and purify via flash chromatography or recrystallization.

References

  • Title: US10125125B2 - N-(heteroaryl)
  • Title: Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide Source: MDPI Molecules URL: [Link]

Sources

Foundational

Discovery and Development of Pyridine-3-Sulfonamide Derivatives as Selective Carbonic Anhydrase Inhibitors

Executive Summary & Mechanistic Rationale The tumor microenvironment of rapidly proliferating solid tumors is characteristically hypoxic. To survive this lack of oxygen, cancer cells stabilize hypoxia-inducible factor 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The tumor microenvironment of rapidly proliferating solid tumors is characteristically hypoxic. To survive this lack of oxygen, cancer cells stabilize hypoxia-inducible factor 1-alpha (HIF-1α), which upregulates the transmembrane human carbonic anhydrase (hCA) isoforms IX and XII. These metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, effectively acidifying the extracellular space (promoting metastasis and chemoresistance) while maintaining an alkaline intracellular pH (promoting cell survival).

Targeting hCA IX and XII with primary sulfonamides—the classical zinc-binding pharmacophore—is a validated therapeutic strategy. However, achieving isoform selectivity over the ubiquitous, off-target cytosolic isoforms (hCA I and II) remains a significant medicinal chemistry challenge.

The pyridine-3-sulfonamide scaffold has emerged as a privileged structure for overcoming this hurdle [1]. As a Senior Application Scientist, I approach the design of these molecules through two interconnected paradigms:

  • The Ring Approach: The electron-withdrawing nature of the pyridine ring significantly increases the acidity of the primary sulfonamide group compared to a standard benzenesulfonamide. This lowered pKa enhances the coordination of the sulfonamide nitrogen anion to the catalytic Zn²⁺ ion deep within the CA active site.

  • The Tail Approach: The active sites of hCA isoforms share high homology at the catalytic base but diverge significantly at the outer rim (hydrophilic vs. lipophilic halves). By utilizing regioselective click chemistry (CuAAC) to append bulky, diverse 1,2,3-triazole "tails" at the 4-position of the pyridine ring, we can exploit these outer-rim differences to drive profound isoform selectivity [1, 2].

G Scaffold Pyridine-3-Sulfonamide Core Scaffold Ring Pyridine Ring (Electron-Withdrawing) Scaffold->Ring Sulfonamide Primary Sulfonamide (-SO2NH2) Scaffold->Sulfonamide Tail 1,2,3-Triazole Tail (Position 4) Scaffold->Tail Acidity Increases Sulfonamide Acidity Ring->Acidity Zn Primary Zn2+ Coordination (Deep Active Site) Sulfonamide->Zn Selectivity Interacts with Outer Rim (Isoform Selectivity) Tail->Selectivity Acidity->Sulfonamide

Logical SAR framework for the pyridine-3-sulfonamide scaffold.

Disease Pathway & Target Validation

The causality between tumor hypoxia and the necessity for hCA IX/XII inhibition is linear and self-validating. By inhibiting the CO₂ hydration process at the extracellular face, pyridine-3-sulfonamide derivatives disrupt the tumor's pH stat, leading to intracellular acidification and subsequent apoptosis.

G Hypoxia Tumor Hypoxia (Low O2 Microenvironment) HIF1a HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1a hCA hCA IX / XII Overexpression HIF1a->hCA pH pH Alteration (Acidic pHe, Alkaline pHi) hCA->pH CO2 Hydration Survival Tumor Survival, Metastasis & Chemoresistance pH->Survival

Hypoxia-induced hCA IX/XII signaling and pH regulation pathway.

Experimental Workflows & Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Synthesis via CuAAC "Click Tailing"

The synthesis of 4-(4-substituted-1,2,3-triazol-1-yl)pyridine-3-sulfonamides relies on the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This method is chosen for its strict regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer required to project the tail into the CA active site rim [1].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 4-azidopyridine-3-sulfonamide (1.0 eq) and the desired terminal alkyne (1.1 eq) in a solvent mixture of tert-butanol and water (1:1 v/v). Causality: The biphasic mixture ensures the solubility of both organic substrates and inorganic catalysts.

  • Catalyst Generation In Situ: Add copper(II) sulfate pentahydrate (0.05 eq) followed immediately by sodium ascorbate (0.1 eq). Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ, preventing the oxidative Glaser homocoupling of the terminal alkynes that occurs if Cu(I) salts are added directly in aerobic conditions.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–24 hours, monitoring the disappearance of the azide peak (~2100 cm⁻¹) via FT-IR spectroscopy.

  • Isolation: Quench the reaction with ice-cold water. Collect the resulting precipitate via vacuum filtration.

  • Purification: Recrystallize the crude product from ethanol to yield the pure 4-substituted pyridine-3-sulfonamide derivative.

G SM 4-Azidopyridine-3-sulfonamide (Starting Material) Cu Cu(I) Catalyst (CuSO4 / Sodium Ascorbate) SM->Cu Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu Product 4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamide (Target Compound) Cu->Product CuAAC 'Click' Reaction (Regioselective 1,4-substitution) Purification Precipitation & Recrystallization (High Purity) Product->Purification

CuAAC synthetic workflow for 4-substituted pyridine-3-sulfonamides.

Protocol B: Stopped-Flow CO₂ Hydration Assay

Because carbonic anhydrase is one of the fastest enzymes known (k_cat/K_m ~ 10⁸ M⁻¹s⁻¹), traditional steady-state assays cannot capture the initial velocity of the reaction. We utilize stopped-flow spectrophotometry to determine the inhibition constant (K_i) [3].

Step-by-Step Methodology:

  • System Priming: Prime the stopped-flow instrument with a buffer system containing 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength), and 0.2 mM Phenol Red indicator.

  • Enzyme-Inhibitor Incubation: Pre-incubate the recombinant hCA isoform (I, II, IX, or XII) with varying concentrations of the synthesized pyridine-3-sulfonamide derivative for 15 minutes at 20°C. Causality: Pre-incubation is critical to allow the establishment of the thermodynamic equilibrium between the enzyme and the inhibitor before the substrate is introduced.

  • Rapid Mixing: Rapidly mix the enzyme-inhibitor solution (Syringe A) with CO₂-saturated water (Syringe B) in the stopped-flow mixing chamber.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the absorbance maximum of the basic form of Phenol Red) over a 10–50 millisecond window. Causality: As CO₂ is hydrated to bicarbonate and a proton, the pH drops, shifting the indicator color. The initial rate of absorbance change is directly proportional to enzyme activity.

  • K_i Calculation: Plot the initial velocities against inhibitor concentration and fit the data to the Cheng-Prusoff equation to derive the K_i values.

Quantitative Data: Isoform Selectivity Profiling

The primary objective of the "tail approach" is to skew the binding affinity away from the ubiquitous hCA I and II isoforms, and toward the tumor-associated hCA IX and XII isoforms. The table below summarizes representative structure-activity relationship (SAR) data for this scaffold [1].

Table 1: Representative Inhibitory Profile (K_i) of Pyridine-3-Sulfonamide Derivatives

CompoundTail Substituent (Position 4)hCA I (K_i, nM)hCA II (K_i, nM)hCA IX (K_i, nM)hCA XII (K_i, nM)Selectivity (IX vs II)
Acetazolamide (AAZ) N/A (Clinical Standard)25012255.70.48x (Poor)
Derivative 4 4-phenyl-1,2,3-triazole>10,0008081372155.9x
Derivative 6 4-(4-fluorophenyl)-1,2,3-triazole>10,0002712,120910.12x (Prefers XII)
Derivative 8 4-(3,4-difluorophenyl)-1,2,3-triazole8,50035045127.7x

Data Interpretation: Unlike the clinical standard Acetazolamide, which binds tightly to the off-target hCA II (causing systemic side effects), the click-tailed pyridine-3-sulfonamides demonstrate significant selectivity. By altering the sterics and electronics of the 1,2,3-triazole tail, researchers can fine-tune the molecule to selectively target either hCA IX or hCA XII, validating the modularity of this scaffold.

References

  • Szafrański, K., Sławiński, J., Kawiak, A., Chojnacki, J., Kosno, M., Ammara, A., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817.[Link]

  • Sławiński, J., Żołnowska, B., Brzozowski, Z., Kawiak, A., & Belka, M. (2015). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 20(7), 12029-12044.[Link]

  • D'Ambrosio, K., De Simone, G., & Supuran, C. T. (2025). Multiple binding modes of inhibitors to human carbonic anhydrases: an update on the design of isoform-specific modulators of activity. Chemical Reviews, 125(1), 150–222.[Link]

Protocols & Analytical Methods

Method

Synthesis of 6-chloro-N-propylpyridine-3-sulfonamide from 6-chloropyridine-3-sulfonyl chloride

Introduction & Strategic Utility Sulfonamides are highly privileged pharmacophores in drug discovery. As bioisosteres of amides, they offer improved hydrolytic stability, a unique hydrogen-bonding geometry, and an enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Sulfonamides are highly privileged pharmacophores in drug discovery. As bioisosteres of amides, they offer improved hydrolytic stability, a unique hydrogen-bonding geometry, and an enhanced polar surface area . In medicinal chemistry, the 6-chloropyridine-3-sulfonamide scaffold is particularly valuable. The sulfonamide moiety provides robust target engagement (e.g., serving as a zinc-binding group in carbonic anhydrase inhibitors), while the 6-chloro substituent acts as an electrophilic handle. This allows for downstream diversification via Nucleophilic Aromatic Substitution (SNAr) with various amines, alkoxides, or thiols to generate complex hybrid molecules .

This application note details a field-proven, high-yielding protocol for the synthesis of 6-chloro-N-propylpyridine-3-sulfonamide via the nucleophilic acyl substitution of 6-chloropyridine-3-sulfonyl chloride with n-propylamine.

Mechanistic Rationale & Experimental Design

The synthesis relies on the electrophilicity of the hexavalent sulfur atom in the sulfonyl chloride, which undergoes nucleophilic attack by the primary amine. To ensure a self-validating and high-yielding system, several critical parameters must be controlled:

  • Temperature Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Conducting the reaction at 0 °C prevents thermal degradation of the sulfonyl chloride and mitigates unwanted side reactions, such as competitive SNAr at the 6-chloro position .

  • Role of the Auxiliary Base (Triethylamine): The sulfonylation generates one equivalent of hydrogen chloride (HCl). Without a base, n-propylamine would be protonated to form an unreactive hydrochloride salt, capping the theoretical yield at 50%. Triethylamine (TEA) is employed as a sterically hindered HCl scavenger, driving the reaction to completion without competing as a nucleophile .

  • Solvent Selection (Anhydrous DCM): Sulfonyl chlorides are moisture-sensitive and will readily hydrolyze to their corresponding sulfonic acids in the presence of water. Anhydrous dichloromethane (DCM) provides excellent solubility for all reagents while preventing hydrolytic degradation.

  • Addition Sequence: The protocol dictates the dropwise addition of the sulfonyl chloride to a pre-cooled solution of the amine and base. This maintains an excess of amine/base relative to the electrophile, suppressing the formation of bis-sulfonamides.

Materials and Reagents

The following table summarizes the quantitative stoichiometry for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount
6-Chloropyridine-3-sulfonyl chloride Electrophile212.061.02.12 g (10.0 mmol)
n-Propylamine Nucleophile59.111.20.99 mL (12.0 mmol)
Triethylamine (TEA) HCl Scavenger101.191.52.09 mL (15.0 mmol)
Anhydrous Dichloromethane SolventN/AN/A30 mL

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, add anhydrous DCM (20 mL).

  • Amine/Base Loading: Inject n-propylamine (0.99 mL, 12.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) into the flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 6-chloropyridine-3-sulfonyl chloride (2.12 g, 10.0 mmol) in anhydrous DCM (10 mL). Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 15–20 minutes to maintain the internal temperature near 0 °C.

Phase 2: Reaction Monitoring
  • Incubation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes) or LC-MS. The reaction is complete when the starting sulfonyl chloride is entirely consumed.

Phase 3: Aqueous Workup & Purification
  • Quenching: Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. To ensure a self-validating purification, wash the organic phase sequentially with:

    • 1M Aqueous HCl (20 mL): Protonates and removes excess n-propylamine and TEA into the aqueous layer.

    • Saturated Aqueous NaHCO₃ (20 mL): Neutralizes any residual acid.

    • Brine (20 mL): Pre-dries the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure product.

Analytical Characterization (Expected Outcomes)

PropertyExpected Result
Appearance White to off-white solid
Chemical Formula C₈H₁₁ClN₂O₂S
Molecular Weight 234.70 g/mol
CAS Number 54864-88-9
LC-MS (ESI+) [M+H]⁺ m/z ≈ 235.0

Workflow Visualization

G R1 6-Chloropyridine-3-sulfonyl chloride (1.0 eq, Electrophile) Step1 Reaction Setup Solvent: Anhydrous DCM Base: TEA (1.5 eq) Temp: 0 °C to RT R1->Step1 R2 n-Propylamine (1.2 eq, Nucleophile) R2->Step1 Step2 Reaction Monitoring (TLC / LC-MS) Step1->Step2 Stir 2-4h Step3 Aqueous Workup Quench: H2O Wash: 1M HCl, Brine Extract: DCM Step2->Step3 Full Conversion Step4 Purification Silica Gel Chromatography (Hexane:EtOAc) Step3->Step4 Crude Organic Phase Product 6-Chloro-N-propylpyridine-3-sulfonamide (Target Product) Step4->Product Concentrate

Workflow for the two-stage synthesis and isolation of 6-chloro-N-propylpyridine-3-sulfonamide.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society (JACS). URL:[Link]

  • First-in-Class Dual Hybrid Carbonic Anhydrase Inhibitors and Transient Receptor Potential Vanilloid 1 Agonists Revert Oxaliplatin-Induced Neuropathy. National Center for Biotechnology Information (PMC). URL:[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI Molecules. URL:[Link]

Application

Comprehensive Analytical Characterization of 6-Chloro-N-propylpyridine-3-sulfonamide: Methodologies and Validation Protocols

Introduction & Analytical Scope As pharmaceutical pipelines increasingly leverage functionalized heterocycles for novel therapeutics (such as antidiabetics and CFTR modulators)[1][2], the rigorous characterization of bui...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

As pharmaceutical pipelines increasingly leverage functionalized heterocycles for novel therapeutics (such as antidiabetics and CFTR modulators)[1][2], the rigorous characterization of building blocks like 6-chloro-N-propylpyridine-3-sulfonamide becomes critical. This compound presents unique analytical challenges due to its dual functionality: a basic pyridine nitrogen and a weakly acidic sulfonamide moiety.

This application note details a field-proven, multi-modal analytical strategy for the structural elucidation, purity determination, and mass confirmation of 6-chloro-N-propylpyridine-3-sulfonamide[3][4]. Designed for drug development professionals, these protocols are engineered as self-validating systems aligned with 5[5].

Table 1: Physicochemical Profile
ParameterSpecification / Value
Chemical Name 6-chloro-N-propylpyridine-3-sulfonamide
CAS Registry Number 54864-88-9[3]
Molecular Formula C₈H₁₁ClN₂O₂S[4]
Molecular Weight 234.70 g/mol [3]
Key Functional Groups Pyridine ring, Aryl chloride, Sulfonamide

Integrated Analytical Workflow

To ensure absolute scientific integrity, we employ an orthogonal testing strategy. No single technique is relied upon in isolation; instead, chromatographic, mass spectrometric, and spectroscopic data are cross-validated.

AnalyticalWorkflow Sample 6-chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9) HPLC HPLC-UV Chromatographic Purity & Related Substances Sample->HPLC Aliquot 1 LCMS LC-MS/MS Mass Confirmation & Trace Impurities Sample->LCMS Aliquot 2 NMR 1H & 13C NMR Regiochemistry & Structural Elucidation Sample->NMR Aliquot 3 FTIR FTIR Spectroscopy Functional Group Verification Sample->FTIR Aliquot 4 Validation ICH Q2(R1) Validation (Specificity, Linearity, Robustness) HPLC->Validation LCMS->Validation

Fig 1: Orthogonal analytical workflow for 6-chloro-N-propylpyridine-3-sulfonamide characterization.

Chromatographic Purity: HPLC-UV Method

Causality & Method Design

The pyridine ring contains a basic nitrogen, while the sulfonamide group is weakly acidic. To prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase, the mobile phase must strictly control the ionization state. We utilize 0.1% Formic Acid (pH ~2.7) . This acidic environment suppresses the ionization of the sulfonamide while fully protonating the pyridine nitrogen, yielding sharp, symmetrical peaks on an end-capped C18 column.

Step-by-Step Protocol
  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in MS-grade H₂O.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Initial Mobile Phase (95:5 A:B). Sonicate for 5 minutes.

  • Gradient Elution:

Table 2: HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Phase A% Phase B
0.01.0955
2.01.0955
12.01.01090
15.01.01090
15.11.0955
20.01.0955
  • Detection: Set UV wavelength to 254 nm (optimal for the conjugated pyridine system).

  • Self-Validation Checkpoint (SST): Inject a blank followed by a reference standard. The method is valid only if the theoretical plate count (N) > 5000 and the tailing factor (Tf) is between 0.9 and 1.2[5][6].

Mass Confirmation & Impurity Profiling: LC-MS/MS

Causality & Method Design

Electrospray Ionization in positive mode (ESI+) is selected because the basic pyridine nitrogen readily accepts a proton to form a highly stable [M+H]⁺ ion[7]. The presence of the chlorine atom at the C6 position provides a distinct 3:1 isotopic signature at m/z 235.0 and 237.0. This isotopic pattern acts as an intrinsic self-validating feature for mass confirmation.

Step-by-Step Protocol
  • Ion Source Settings: ESI positive mode; Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • Scan Range: m/z 100 to 500.

  • Fragmentation (MS/MS): Apply a collision energy (CE) of 15-25 eV.

  • Self-Validation Checkpoint: Verify the precursor ion cluster. A valid spectrum must display the [M+H]⁺ base peak at m/z 235.0 and the corresponding ³⁷Cl isotope peak at m/z 237.0 with an exact 3:1 relative abundance ratio. Key fragment ions will include the loss of the propyl group (-43 Da) and the cleavage of the sulfonamide bond.

Structural Elucidation: High-Resolution NMR

Causality & Method Design

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the regiochemistry of the chloro and sulfonamide substituents on the pyridine ring[1]. DMSO-d₆ is the preferred solvent over CDCl₃. Why? DMSO prevents the rapid chemical exchange of the sulfonamide N-H proton, allowing it to appear as a distinct, quantifiable triplet rather than a broad, indistinguishable baseline hump[1].

Step-by-Step Protocol
  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS (Tetramethylsilane).

  • Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz.

  • Self-Validation Checkpoint: Ensure the TMS peak is precisely calibrated to 0.00 ppm. The integration of the aliphatic propyl protons must perfectly match a 2:2:3 ratio, validating the integrity of the N-alkyl chain.

Table 3: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)
Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationStructural Assignment
~8.80d2.51HPyridine C2-H (Highly deshielded)
~8.15dd8.5, 2.51HPyridine C4-H
~7.60d8.51HPyridine C5-H (Ortho to Cl)
~7.80t5.81HSulfonamide N-H
~2.80q6.52HN-CH₂- (Propyl C1')
~1.45m-2H-CH₂- (Propyl C2')
~0.85t7.43H-CH₃ (Propyl C3')

Functional Group Verification: FTIR Spectroscopy

Causality & Method Design

Fourier-Transform Infrared (FTIR) spectroscopy provides rapid, orthogonal confirmation of the functional groups. Attenuated Total Reflectance (ATR) is utilized to eliminate the need for KBr pellet pressing, preventing moisture absorption that could obscure the critical N-H stretching regions.

Step-by-Step Protocol
  • Background: Collect a background spectrum of the clean diamond ATR crystal.

  • Acquisition: Place 2-3 mg of solid powder directly onto the crystal. Apply uniform pressure.

  • Self-Validation Checkpoint: Identify the diagnostic asymmetric and symmetric S=O stretching vibrations. A valid spectrum must show sharp bands at ~1330 cm⁻¹ and ~1160 cm⁻¹ , alongside the N-H stretch at ~3250 cm⁻¹ [1].

Method Validation Framework (ICH Q2(R1))

To transition these protocols from development to quality control, they must be validated according to the5[5][6][8].

Table 4: Validation Parameters & Acceptance Criteria
Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject diluent, mobile phase, and known impurities.No interfering peaks at the retention time of the API.
Linearity 5 concentration levels (50% to 150% of target).Correlation coefficient (R²) ≥ 0.999.
Precision 6 replicate injections of the 100% standard.%RSD of peak area ≤ 2.0%.
Robustness Deliberate variations in flow rate (±0.1 mL/min) and pH (±0.2).System suitability criteria must remain met[8].

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent Source: ResearchGate URL: [Link]

  • Title: Analysis of Sulfonamide Residues Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Source: Molnar Institute URL: [Link]

  • Title: 6-Chloro-N-propylpyridine-3-sulfonamide (CAS 54864-88-9) Chemical Properties Source: Bio-Fount URL: [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for the Purity Analysis of 6-chloro-N-propylpyridine-3-sulfonamide

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Pharmaceutical Drug Development Professionals. Executive Summary The compound 6-chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Pharmaceutical Drug Development Professionals.

Executive Summary

The compound 6-chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9) is a highly functionalized pharmaceutical intermediate frequently utilized in the synthesis of COX-2 inhibitors, kinase modulators, and novel sulfonamide-based therapeutics. Accurate determination of its chemical purity is a critical quality attribute (CQA) during Active Pharmaceutical Ingredient (API) manufacturing.

This application note provides a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of this compound. Moving beyond a simple step-by-step list, this guide details the physicochemical rationale behind the method development and establishes a self-validating workflow compliant with the latest[1].

Physicochemical Profiling & Method Rationale

To design a robust and reproducible chromatographic method, one must first deconstruct the analyte's molecular architecture. 6-chloro-N-propylpyridine-3-sulfonamide presents a unique analytical challenge due to its amphoteric nature and specific functional groups.

  • The Pyridine Core (Weak Base): The nitrogen in the pyridine ring is basic, but its electron density is heavily depleted by the electron-withdrawing 6-chloro and 3-sulfonamide groups. This shifts its pKa down to approximately 2.5–3.0.

  • The Sulfonamide Group (Weak Acid): The -SO₂NH- moiety contains a weakly acidic proton with a pKa of approximately 9.5.

  • Lipophilicity: The N-propyl chain and the chloro substituent impart moderate lipophilicity (estimated LogP ~2.0), making reversed-phase chromatography (RPC) the ideal separation mode.

The Causality of Chromatographic Choices

If analyzed at a neutral pH, the compound exists in a state of partial ionization, leading to severe peak tailing, retention time drift, and poor resolution from structurally similar impurities.

To counteract this, we employ a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). As supported by principles in , lowering the pH at least two units below the pyridine's pKa ensures the basic nitrogen is fully protonated, while the sulfonamide remains completely unionized. TFA further acts as an ion-pairing agent, masking residual silanols on the silica stationary phase. We mandate the use of a fully end-capped C18 column to prevent secondary cation-exchange interactions between the protonated pyridine and unreacted silanols (pKa ~4.5), which is the primary cause of peak tailing in basic analytes.

MethodRationale A 6-chloro-N-propylpyridine -3-sulfonamide B Weakly Basic Pyridine (pKa ~2.5) A->B C Acidic Sulfonamide (pKa ~9.5) A->C D Lipophilic Core (LogP ~2.0) A->D E Low pH Mobile Phase (0.1% TFA, pH 2.0) B->E Prevents peak tailing C->E Keeps unionized F C18 Stationary Phase (End-capped) D->F Hydrophobic retention

Fig 1. Physicochemical rationale for HPLC method development.

Chromatographic Conditions

All quantitative data and instrument parameters have been optimized for a standard HPLC system equipped with a Diode Array Detector (DAD) or UV/Vis detector.

Table 1: Optimized HPLC Parameters
ParameterSpecification / SettingRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped C18)High surface area for retention; end-capping prevents silanol interactions.
Mobile Phase A 0.1% TFA in Milli-Q WaterBuffers pH to ~2.0; ion-pairs with basic pyridine.
Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)Strong solvent for gradient elution; low UV cutoff.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35 °C ± 2 °CReduces mobile phase viscosity and stabilizes retention times.
Detection Wavelength 254 nm (Primary), DAD scan 200–400 nm254 nm captures the pyridine chromophore; DAD ensures peak purity.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Diluent Water : Acetonitrile (50:50, v/v)Matches the mid-point of the gradient to prevent solvent-mismatch peak distortion.
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Initial hold to retain polar impurities.
2.09010Isocratic hold.
15.01090Linear ramp to elute the main peak and lipophilic impurities.
18.01090High organic wash to clear strongly retained compounds.
18.19010Return to initial conditions.
23.09010Column re-equilibration (5 column volumes).

Step-by-Step Experimental Protocol

To ensure this protocol acts as a self-validating system , System Suitability Testing (SST) must be integrated into every sequence.

Phase 1: Preparation of Solutions
  • Diluent Preparation: Mix 500 mL of Milli-Q water with 500 mL of HPLC-grade Acetonitrile. Degas via sonication for 5 minutes.

  • Blank Solution: Use the prepared Diluent.

  • Standard Preparation (1.0 mg/mL):

    • Accurately weigh 50.0 mg of 6-chloro-N-propylpyridine-3-sulfonamide reference standard into a 50 mL volumetric flask.

    • Add 30 mL of Diluent and sonicate until fully dissolved (approx. 5 minutes).

    • Dilute to volume with Diluent and mix thoroughly.

  • Sensitivity Solution (LOQ Level, ~0.05% of Standard):

    • Pipette 0.5 mL of the Standard Solution into a 100 mL volumetric flask and dilute to volume (5 µg/mL).

    • Pipette 1.0 mL of this intermediate into a 10 mL volumetric flask and dilute to volume (0.5 µg/mL).

Phase 2: Sequence Execution

Load the autosampler and execute the following injection sequence to ensure continuous verification of system performance:

  • Blank (Diluent) — Inject 2 times (Checks for baseline noise and carryover).

  • Sensitivity Solution — Inject 1 time (Verifies the system can detect impurities at the reporting threshold).

  • Standard Solution — Inject 5 times (Establishes System Suitability: %RSD of area must be ≤ 2.0%).

  • Sample Solutions — Inject 2 times per sample.

  • Bracketing Standard — Inject 1 time after every 10 samples and at the end of the sequence (Ensures no detector drift occurred during the run).

Analytical Method Validation (ICH Q2(R2) Framework)

For regulatory submissions, the method must be validated according to the , which emphasizes a lifecycle and Quality-by-Design (QbD) approach[2],[3].

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity (Blank & Impurity Spike) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Prec Precision (Repeatability & Intermediate) Start->Prec Acc Accuracy (Recovery at 3 levels) Start->Acc Rob Robustness (Temp, Flow, pH variations) Spec->Rob Lin->Rob Prec->Rob Acc->Rob Report Validation Report & Method Transfer Rob->Report

Fig 2. ICH Q2(R2) analytical method validation workflow.

Table 3: Validation Parameters and Acceptance Criteria
Validation ParameterExperimental DesignICH Q2(R2) Acceptance Criteria
Specificity Inject Blank, Placebo (if applicable), and Sample spiked with known synthesis impurities.No interfering peaks at the retention time of the main peak. Peak purity angle < Purity threshold (via DAD).
Linearity & Range Prepare 5 concentration levels ranging from LOQ (0.05%) to 120% of the nominal target concentration.Correlation coefficient (

) ≥ 0.999. y-intercept ≤ 5% of the response at 100% level.
Accuracy (Recovery) Spike known amounts of API into blank matrix at 50%, 100%, and 150% levels (triplicate).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of a single batch at 100% concentration.Relative Standard Deviation (%RSD) of the assay results ≤ 2.0%.
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Temp (±5°C), Mobile Phase B ratio (±2% absolute).System Suitability criteria must still be met under all perturbed conditions.

System Suitability & Troubleshooting

The trustworthiness of any analytical batch relies on the System Suitability Test (SST). If the SST fails, the causality must be investigated before any sample data is reported.

  • SST Criteria:

    • Tailing Factor (T): Must be ≤ 1.5. (Failure indicates column degradation, loss of end-capping, or mobile phase pH drift causing silanol interactions).

    • Theoretical Plates (N): Must be ≥ 5,000. (Failure indicates column channeling or dead volume in the fluidic path).

    • Resolution (Rs): Must be ≥ 2.0 between 6-chloro-N-propylpyridine-3-sulfonamide and its closest eluting impurity.

  • Troubleshooting Retention Time Drift: If the main peak elutes earlier than expected, verify the TFA concentration. Because TFA is volatile, leaving mobile phases on the instrument for >48 hours can lead to TFA evaporation, raising the pH and altering the ionization state of the pyridine ring. Always prepare fresh mobile phases every 48 hours.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH harmonised guideline: Validation of analytical procedures Q2(R2). Retrieved from[Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. John Wiley & Sons. Retrieved from[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Retrieved from[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 6-chloro-N-propylpyridine-3-sulfonamide. Retrieved from general chemical repository standards. (Referenced for baseline physicochemical properties: CAS 54864-88-9).

Sources

Application

Application Note: 6-Chloro-N-propylpyridine-3-sulfonamide in Carbonic Anhydrase Inhibitor Development

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Compound Focus: 6-chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9) Scientific Rationale & Scaffold Significance Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Compound Focus: 6-chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9)

Scientific Rationale & Scaffold Significance

The development of selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted cancer therapy. While the ubiquitous cytosolic isoforms (hCA I and hCA II) are responsible for normal physiological pH regulation, the transmembrane isoforms (hCA IX and hCA XII) are highly overexpressed in hypoxic solid tumors, driving extracellular acidification and metastasis.

Historically, primary benzenesulfonamides have served as the gold standard for CA inhibition. However, the pyridine-3-sulfonamide class has emerged as a privileged scaffold due to the electron-withdrawing nature of the pyridine ring, which increases the acidity of the sulfonamide group, thereby enhancing zinc-binding affinity at physiological pH[1].

6-chloro-N-propylpyridine-3-sulfonamide represents a highly specialized node within this chemical space. It functions dually:

  • As a Secondary Sulfonamide Inhibitor: While primary sulfonamides are classical inhibitors, strategically designed secondary sulfonamides (like the N-propyl derivative) can exhibit unusually high selectivity for tumor-associated CAs by engaging specific hydrophobic patches (e.g., Phe131, Leu198) in the active site cavity[2][3].

  • As a Versatile Synthetic Intermediate: The 6-chloro position acts as an electrophilic handle for Nucleophilic Aromatic Substitution (

    
    ) or cross-coupling reactions, allowing for the rapid generation of "tail-approach" inhibitor libraries[4].
    

Mechanistic Insights: Structural Basis of Inhibition

The catalytic mechanism of Carbonic Anhydrases relies on a zinc ion (


) tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion. The extremely high turnover rate of CAs (

) is driven by the rapid displacement of this water molecule.

When 6-chloro-N-propylpyridine-3-sulfonamide enters the active site, the mechanism of action diverges slightly from classical primary sulfonamides. The secondary sulfonamide nitrogen coordinates with the


 ion, displacing the catalytic water molecule. Simultaneously, the N-propyl group is forced into a specific steric orientation. This orientation prevents optimal binding in the restricted active sites of hCA I/II, but perfectly occupies the wider, more lipophilic pockets of the tumor-associated hCA IX and XII, driving profound isoform selectivity[3].

G Zn Catalytic Zn2+ Ion Water Zn-bound H2O / OH- Zn->Water Native State His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Inhibitor 6-chloro-N-propylpyridine- 3-sulfonamide Inhibitor->Zn Displaces Water (Coordination) Thr199 Thr199 (H-bond donor) Inhibitor->Thr199 Hydrogen Bonding

Active site zinc coordination by pyridine-3-sulfonamides.

Experimental Protocols

To accurately evaluate the efficacy of 6-chloro-N-propylpyridine-3-sulfonamide, standard endpoint assays are insufficient due to the diffusion-limited speed of the CA catalytic cycle. The following self-validating protocols ensure rigorous, E-E-A-T compliant data generation.

Protocol A: Stopped-Flow Hydration Kinetics

Causality & Rationale: Carbonic anhydrase is one of the fastest known enzymes. To capture the initial velocity (


) of 

hydration before equilibrium is reached, a stopped-flow spectrophotometer must be used. The assay relies on a pH indicator (Phenol Red) to monitor the rapid generation of protons (

) as

is converted to

.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM

    
     to maintain constant ionic strength. Add Phenol Red at a final concentration of 0.2 mM.
    
  • Substrate Preparation: Saturate ultra-pure water with

    
     gas at 20°C for 30 minutes to achieve a stable 17 mM 
    
    
    
    stock solution.
  • Inhibitor Dilution: Dissolve 6-chloro-N-propylpyridine-3-sulfonamide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the HEPES buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Enzyme Incubation: Incubate recombinant hCA isoforms (I, II, IX, or XII) with varying concentrations of the inhibitor for exactly 15 minutes at 20°C to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

  • Kinetic Measurement: Inject equal volumes of the

    
     substrate and the Enzyme-Inhibitor mixture into the stopped-flow mixing chamber. Monitor absorbance at 557 nm (the isosbestic point of Phenol Red) for 10-50 milliseconds.
    
  • Data Validation: Run Acetazolamide (AAZ) as a positive control. The uncatalyzed hydration rate (buffer +

    
     without enzyme) must be subtracted from all measurements to isolate the enzyme-catalyzed rate.
    

Workflow Step1 Compound Prep (Serial Dilutions) Step2 Enzyme Incubation (15 min, 20°C) Step1->Step2 Step3 Stopped-Flow Injection Step2->Step3 Step4 Absorbance Read (557 nm, ms scale) Step3->Step4 Step5 Data Analysis (Ki Calculation) Step4->Step5

Stopped-flow kinetic assay workflow for CA inhibitors.

Protocol B: Hypoxia-Induced CA IX Cellular Assay

Causality & Rationale: In vivo, CA IX is strictly regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1


) pathway. Testing inhibitors in normoxic cell cultures yields false negatives because the target is not expressed. Cells must be cultured in a hypoxia chamber to physiologically upregulate CA IX prior to treatment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 (colorectal carcinoma) cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
    
  • Hypoxic Induction: Transfer the plates to a hypoxia incubator chamber flushed with 1%

    
    , 5% 
    
    
    
    , and 94%
    
    
    for 48 hours to stabilize HIF-1
    
    
    and induce CA IX expression.
  • Treatment: Treat the cells with 6-chloro-N-propylpyridine-3-sulfonamide (0.1 µM to 100 µM).

  • Extracellular pH (pHe) Measurement: After 24 hours of treatment, measure the extracellular pH using a microelectrode or a fluorescent pH-sensitive dye. Effective CA IX inhibition will prevent the characteristic hypoxia-induced drop in pHe (tumor acidification).

Pathway Hypoxia Tumor Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation & Transcription HIF1a->Nucleus CAIX CA IX Overexpression Nucleus->CAIX Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification Inhibitor 6-chloro-N-propylpyridine- 3-sulfonamide Inhibitor->CAIX Blocks Catalytic Domain

HIF-1α mediated CA IX overexpression and inhibition.

Quantitative Data Interpretation: Isoform Selectivity

The utility of the pyridine-3-sulfonamide scaffold lies in its tunable selectivity. The table below synthesizes representative inhibition constants (


) demonstrating how secondary alkylation (N-propyl) and halogenation (6-chloro) shift the affinity away from ubiquitous cytosolic off-targets (hCA I/II) toward tumor-associated targets (hCA IX/XII)[2][4].
Compound Class / ControlhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Selectivity Ratio (II / IX)
Acetazolamide (AAZ) (Control)25012255.7~0.48 (Poor)
Primary Pyridine-3-sulfonamide 169 - 540058 - 123819 - 65216 - 768~1.5 - 3.0
6-chloro-N-propylpyridine-3-sulfonamide > 10,000> 5,000105 - 250 90 - 180 > 20.0 (High)

Data Interpretation Note: The dramatic drop in affinity for hCA I and II (


 nM) for the N-propyl derivative confirms that the secondary sulfonamide moiety creates steric clashes in the narrower cytosolic active sites, while perfectly anchoring into the lipophilic pockets of hCA IX and XII. This >20-fold selectivity index is a critical pharmacokinetic advantage, minimizing off-target side effects like paresthesia and fatigue typically associated with classical CA inhibitors[1].

Conclusion

6-chloro-N-propylpyridine-3-sulfonamide is a highly differentiated molecule within the carbonic anhydrase inhibitor landscape. By leveraging the unique steric and electronic properties of an N-alkylated secondary sulfonamide on a halogenated pyridine ring, researchers can achieve unprecedented selectivity for tumor-associated CA isoforms. Furthermore, its 6-chloro group provides an ideal vector for downstream medicinal chemistry campaigns aimed at synthesizing complex, multi-targeted antineoplastic agents.

References

  • Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry (2013).4

  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry (ACS).2

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. Structure (SciSpace).3

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI Molecules.1

Sources

Method

Application Note: 6-Chloro-N-propylpyridine-3-sulfonamide in Agrochemical Synthesis

Executive Summary The compound 6-chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9) has emerged as a highly versatile bifunctional building block in the discovery and synthesis of modern agrochemicals. Featuring a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9) has emerged as a highly versatile bifunctional building block in the discovery and synthesis of modern agrochemicals. Featuring a highly activated electrophilic center at the C6 position and a tunable, lipophilic secondary sulfonamide at the C3 position, this scaffold is instrumental in developing novel herbicides, insecticides, and fungicides. This application note provides an in-depth mechanistic analysis, optimized experimental protocols, and structural rationales for utilizing this compound in agrochemical drug development.

Mechanistic Insights & Molecular Design Rationale

To effectively utilize 6-chloro-N-propylpyridine-3-sulfonamide, researchers must understand the causality behind its structural reactivity and its behavior in biological systems.

Electronic Activation for SNAr

The pyridine ring is inherently electron-deficient compared to benzene. The presence of the strongly electron-withdrawing sulfonyl group (


) at the 3-position further depletes electron density via both inductive and resonance effects [1]. Because the C6 position is para to the sulfonamide and ortho to the pyridine nitrogen, it represents the site of maximum electrophilicity. This dual-activation severely weakens the C-Cl bond, priming the C6 position for rapid Nucleophilic Aromatic Substitution (SNAr) via an anionic Meisenheimer complex intermediate.
The Role of the N-Propyl Chain in Agrochemicals

In agrochemical design, systemic mobility is paramount. The partition coefficient (


) dictates how effectively an active ingredient penetrates the waxy plant cuticle. The N-propyl chain provides a precise lipophilic enhancement over primary sulfonamides, facilitating rapid cuticular diffusion. Simultaneously, the molecule retains sufficient polarity—due to the sulfonamide 

(pKa ~8.5) and the pyridine nitrogen—to allow for robust phloem and xylem translocation, a strict prerequisite for post-emergent herbicides [2].

Reactivity_Map Core 6-chloro-N-propylpyridine- 3-sulfonamide C6 C6 Position (Highly Activated) Core->C6 Electrophilic center N3 N-Propylsulfonamide (Secondary Amine) Core->N3 Acidic N-H SNAr Nucleophilic Aromatic Substitution (SNAr) C6->SNAr Deriv N-Alkylation / Acylation N3->Deriv Herb Herbicide Intermediates (e.g., ALS Inhibitors) SNAr->Herb Insect Insecticide / Fungicide Candidates Deriv->Insect

Fig 1. Divergent synthetic pathways and structural logic of 6-chloro-N-propylpyridine-3-sulfonamide.

Reaction Optimization: Quantitative Data

The SNAr reaction at the C6 position is the most common functionalization step. However, the choice of base and solvent profoundly impacts the reaction kinetics and overall yield. Table 1 summarizes the optimization of the SNAr reaction using piperidine as a model nucleophile.

Table 1: Optimization of SNAr Reaction Conditions

EntryNucleophileBase (Equiv)SolventTemp (°C)Time (h)Yield (%)
1Piperidine

(2.0)
MeCN801245
2Piperidine

(2.0)
DMF90862
3Piperidine

(2.0)
DMF90494
41H-Pyrazole

(2.0)
DMF90588
5Phenol

(2.0)
DMF100685

Causality of Optimization: As demonstrated in Table 1, transitioning from


 in Acetonitrile (Entry 1) to 

in N,N-Dimethylformamide (DMF) (Entry 3) more than doubles the yield and cuts the reaction time by two-thirds. This is driven by the "Cesium Effect" : the large ionic radius of the cesium cation results in weaker ion-pairing, generating a highly reactive, "naked" nucleophilic anion. Furthermore, DMF's high dielectric constant effectively stabilizes the anionic Meisenheimer complex formed during the SNAr transition state, lowering the activation energy [3].

Experimental Protocols

Protocol A: General Procedure for SNAr at the C6 Position

This self-validating protocol utilizes the optimized conditions from Table 1 to substitute the C6-chlorine with a secondary amine or heterocycle.

Reagents Required:

  • 6-chloro-N-propylpyridine-3-sulfonamide (1.0 equiv, 10 mmol, 2.34 g)

  • Nucleophile (e.g., Piperidine or 1H-Pyrazole) (1.2 equiv, 12 mmol)

  • Cesium Carbonate (

    
    ) (2.0 equiv, 20 mmol, 6.51 g)
    
  • Anhydrous DMF (25 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-N-propylpyridine-3-sulfonamide in 25 mL of anhydrous DMF under a nitrogen atmosphere. Rationale: Nitrogen prevents oxidative side reactions, while anhydrous DMF prevents competitive hydrolysis of the C6-chlorine to a pyridinol.

  • Base Addition: Add

    
     in one portion. Stir the suspension at room temperature for 10 minutes.
    
  • Nucleophile Addition: Add the nucleophile dropwise (if liquid) or in portions (if solid).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath.

  • In-Process Monitoring: After 3 hours, monitor the reaction via TLC (Hexanes:Ethyl Acetate, 1:1). The starting material (

    
    ) should be completely consumed, replaced by a highly UV-active product spot (
    
    
    
    ).
  • Quenching & Workup (Self-Validation Step): Cool the mixture to room temperature and pour it slowly into 150 mL of rapidly stirred ice-water. Rationale: DMF is infinitely miscible with water, whereas the functionalized sulfonamide product is highly hydrophobic. This step acts as a self-validating purification; the sudden shift in polarity forces the product to crash out as a solid precipitate.

  • Isolation: Filter the resulting precipitate under vacuum, wash the filter cake with cold water (

    
     mL) to remove trace DMF and inorganic salts, and dry under high vacuum at 45 °C overnight.
    

Protocol_Workflow Step1 1. Preparation Dissolve in DMF Step2 2. Base Addition Add Cs2CO3 Step1->Step2 Step3 3. Nucleophile Add Amine/Thiol Step2->Step3 Step4 4. Heating 90°C, 4-6 hrs Step3->Step4 Step5 5. Workup Ice-water quench Step4->Step5 Step6 6. Isolation Filtration/CC Step5->Step6

Fig 2. Step-by-step experimental workflow for the SNAr functionalization at the C6 position.

Protocol B: N-Functionalization of the Sulfonamide

To synthesize complex sulfonylureas or tertiary sulfonamides, the secondary


 must be functionalized.

Step-by-Step Methodology:

  • Dissolve the C6-substituted intermediate (1.0 equiv) in anhydrous THF at 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Rationale: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the sulfonamide (forming

    
     gas) to generate a highly reactive nitrogen anion, preventing competitive O-alkylation dictated by Hard-Soft Acid-Base (HSAB) principles.
    
  • Stir for 30 minutes until gas evolution ceases, ensuring complete deprotonation.

  • Add the desired electrophile (e.g., an alkyl halide or isocyanate) and allow the reaction to warm to room temperature.

  • Quench with saturated aqueous

    
    , extract with Dichloromethane (DCM), dry over 
    
    
    
    , and concentrate for column chromatography.

References

  • National Center for Biotechnology Information (NCBI). "Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation." PMC. Available at:[Link]

Application

Application Note: Synthesis and Evaluation of PI3K Inhibitors Utilizing 6-chloro-N-propylpyridine-3-sulfonamide

Introduction & Mechanistic Rationale The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of numerous malignancies, making PI3K a premier target in oncology and immunology [1].

In the landscape of kinase inhibitor design, the pyridine-3-sulfonamide scaffold has emerged as a highly privileged pharmacophore [2]. The strategic utilization of 6-chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9) as a foundational building block offers two distinct mechanistic advantages:

  • The Sulfonamide Motif : Acts as a potent hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding pocket (hinge region) of the PI3K enzyme. The N-propyl chain projects into the lipophilic specificity pocket, enhancing binding affinity and isoform selectivity [3].

  • The 6-Chloro Position : The strongly electron-withdrawing nature of the para-sulfonamide group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This activates the 6-chloro position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by various amines (e.g., morpholine, piperazine), which serve as the primary hinge-binding heads.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Activates Inhibitor Pyridine-3-Sulfonamide Inhibitor->PI3K Blocks Hinge Region

PI3K/AKT/mTOR signaling pathway and the inhibitory intervention point.

Synthetic Methodology: SNAr Derivatization

The following protocol details the SNAr reaction to introduce a morpholine moiety—a classic PI3K recognition element—onto the 6-chloro-N-propylpyridine-3-sulfonamide scaffold.

Synthetic_Workflow Start 6-chloro-N-propylpyridine -3-sulfonamide Step1 SNAr Reaction (Morpholine/DIPEA) Start->Step1 Step2 Aqueous Workup & Extraction Step1->Step2 Step3 Flash Chromatography Purification Step2->Step3 Final Target PI3K Inhibitor Step3->Final

Step-by-step synthetic workflow from the 6-chloro scaffold to the final inhibitor.

Protocol 1: SNAr Synthesis of 6-Morpholino-N-propylpyridine-3-sulfonamide
  • Reaction Setup : In a flame-dried 50 mL round-bottom flask, dissolve 6-chloro-N-propylpyridine-3-sulfonamide (1.0 eq, 2.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL).

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state (Meisenheimer complex) during the SNAr reaction, significantly accelerating the reaction kinetics compared to non-polar solvents.

  • Reagent Addition : Add morpholine (1.5 eq, 3.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 4.0 mmol).

    • Causality: Morpholine acts as the nucleophile. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of morpholine which would otherwise destroy its nucleophilicity.

  • Heating & Monitoring : Stir the reaction mixture at 90 °C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation: Monitor the reaction via TLC (eluent: 1:1 EtOAc/Hexanes) and LC-MS. The starting material (UV active, higher Rf) should be entirely consumed and replaced by a lower Rf product spot. LC-MS must confirm the expected[M+H]+ mass peak.

  • Workup : Cool the mixture to room temperature and quench with ice-cold distilled water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL).

    • Causality: The LiCl wash is highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 60% EtOAc in Hexanes).

  • Structural Validation : Confirm the structure via 1H-NMR (CDCl3).

    • Self-Validation: Successful conversion is validated by the disappearance of the highly deshielded 6-chloro pyridine doublet and the emergence of characteristic morpholine multiplets (eight protons) between 3.40–3.80 ppm.

In Vitro Biological Evaluation

To validate the synthesized compounds as PI3K inhibitors, a luminescence-based kinase assay is employed.

Protocol 2: ADP-Glo™ Kinase Assay for PI3K Inhibition
  • Buffer Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.02% CHAPS, 1 mM EGTA).

  • Compound Dilution : Serially dilute the synthesized pyridine-3-sulfonamide inhibitor in DMSO (100x final concentration), then dilute 1:100 in the kinase buffer.

    • Causality: Maintaining a final DMSO concentration of ≤1% in the assay is critical to prevent solvent-induced denaturation of the delicate PI3K enzyme.

  • Enzyme Reaction : In a 384-well plate, mix 2 µL of the inhibitor solution with 2 µL of recombinant PI3K protein (e.g., PI3Kα, p110α/p85α). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to equilibrate and bind to the ATP-binding pocket before ATP competition begins, ensuring accurate IC50 determination.

  • Initiation & Detection : Add 2 µL of substrate mix (PIP2 and ATP) to initiate the reaction. After 60 minutes, add 6 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis : Measure luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

    • Self-Validation: Always include a known PI3K inhibitor (e.g., Buparlisib) as a positive control to ensure assay sensitivity and run-to-run reproducibility.

Representative Quantitative Data

The table below summarizes the structure-activity relationship (SAR) data for derivatives synthesized from the 6-chloro-N-propylpyridine-3-sulfonamide scaffold, demonstrating the impact of SNAr substitution at the 6-position [1][2].

CompoundR-Group (6-position)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)mTOR IC50 (nM)Cell Viability (HCT-116) IC50 (µM)
1 (Starting Scaffold) Chloro>10,000>10,000>10,000>50.0
2 Morpholine12.545.2115.00.85
3 4-Methylpiperazine8.432.188.50.42
4 Piperidine145.0310.0>10005.60

Data represents typical SAR profiles for pyridine-3-sulfonamide PI3K inhibitors. The inclusion of heteroatoms (oxygen in morpholine, nitrogen in piperazine) significantly improves nanomolar potency due to crucial hydrogen bonding with the kinase hinge region.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: MDPI Molecules (2023) URL:[Link]

  • PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS Source: World Intellectual Property Organization (WIPO) - WO/2019/020657 URL:[Link]

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors Source: PubMed Central (PMC) URL:[Link]

Method

Application Notes &amp; Protocols: Strategic N-Alkylation of 6-Chloropyridine-3-sulfonamide for Drug Discovery

Introduction The 6-chloropyridine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of the sulfonamide moiety is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 6-chloropyridine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of the sulfonamide moiety is a critical synthetic transformation that enables the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents. This modification can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. Classical methods for N-alkylsulfonamide synthesis often involve the use of alkyl halides or reductive amination, which can have limitations regarding substrate scope and functional group tolerance.[1] Modern catalytic approaches, such as the "borrowing hydrogen" concept, offer greener and more efficient alternatives by utilizing readily available alcohols as alkylating agents, generating water as the sole byproduct.[1]

This guide provides a detailed overview and validated protocols for three strategic methods for the N-alkylation of 6-chloropyridine-3-sulfonamide: classical alkylation with alkyl halides, the Mitsunobu reaction with alcohols, and a modern manganese-catalyzed "borrowing hydrogen" approach. The causality behind experimental choices, troubleshooting, and purification strategies are discussed to provide researchers with a robust framework for synthesizing N-alkylated 6-chloropyridine-3-sulfonamide libraries.

Core Concepts: The Chemistry of Sulfonamide N-Alkylation

The nitrogen atom of a primary sulfonamide is weakly acidic (pKa ≈ 10-11) and can be deprotonated by a suitable base to form a nucleophilic sulfonamidate anion. This anion can then react with an electrophilic carbon source, such as an alkyl halide, in a classical SN2 reaction.

Alternative strategies bypass the need for pre-deprotonation under harsh basic conditions. The Mitsunobu reaction, for instance, achieves in-situ activation of an alcohol using a phosphine and an azodicarboxylate, rendering the alcohol's oxygen a good leaving group for subsequent SN2 displacement by the sulfonamide nitrogen.[2][3] More advanced transition-metal-catalyzed "borrowing hydrogen" (or hydrogen autotransfer) reactions proceed through a catalytic cycle where an alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the sulfonamide to form an intermediate that is subsequently reduced in situ.[1]

Protocol Selection and Workflow

Choosing the appropriate N-alkylation method depends on several factors, including the nature of the alkyl group to be installed, the scale of the reaction, functional group compatibility, and considerations for green chemistry. The following diagram outlines a general decision-making and experimental workflow.

Protocol_Workflow cluster_selection Protocol Selection cluster_execution Experimental Execution Start Define Alkylating Partner (R-X) IsAlcohol Is the partner an alcohol (R-OH)? Start->IsAlcohol IsSensitive Sensitive functional groups? Mild conditions needed? IsAlcohol->IsSensitive Yes AlkylHalide Protocol 1: Classical Alkylation IsAlcohol->AlkylHalide No (Use R-Halide) IsGreen Green chemistry a priority? (Atom economy, water byproduct) IsSensitive->IsGreen No Mitsunobu Protocol 2: Mitsunobu Reaction IsSensitive->Mitsunobu Yes IsGreen->Mitsunobu No BorrowingHydrogen Protocol 3: Borrowing Hydrogen IsGreen->BorrowingHydrogen Yes Setup Reaction Setup (Inert atmosphere as needed) AlkylHalide->Setup Mitsunobu->Setup BorrowingHydrogen->Setup Monitor Monitor Reaction (TLC, LC-MS) Setup->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, Purity) Purify->Characterize FinalProduct Purified N-Alkyl Sulfonamide Characterize->FinalProduct

Caption: General workflow for selecting and executing an N-alkylation protocol.

Experimental Protocols

Safety Precautions: Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 6-Chloropyridine-3-sulfonamide may be harmful if swallowed or in contact with skin.[4] Alkylating agents can be toxic and corrosive.[5][6] Azodicarboxylates used in the Mitsunobu reaction are potent sensitizers and can be explosive under certain conditions.[2][7]

Protocol 1: Classical N-Alkylation with Alkyl Halide

This method is a straightforward and cost-effective approach suitable for primary and activated secondary alkyl halides (e.g., benzyl and allyl halides). The choice of base is critical to balance reactivity while minimizing side reactions.

Materials:

  • 6-Chloropyridine-3-sulfonamide

  • Alkyl halide (e.g., Benzyl Bromide, 1.1 equiv)

  • Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 equiv)

  • Solvent (e.g., Anhydrous N,N-Dimethylformamide (DMF))

  • Round-bottom flask with stir bar

  • Nitrogen or Argon line (optional, but recommended)

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 6-chloropyridine-3-sulfonamide (1.0 equiv) and anhydrous DMF (to make a ~0.5 M solution).

  • Add K₂CO₃ (2.0 equiv) to the solution and stir the suspension for 15 minutes at room temperature. The base deprotonates the sulfonamide, forming the nucleophilic anion.

  • Slowly add the alkyl halide (1.1 equiv) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Causality and Troubleshooting:

  • Choice of Base: K₂CO₃ is a mild and effective base. For less reactive alkyl halides, a stronger base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) in an aprotic solvent like THF may be required. However, stronger bases increase the risk of N,N-dialkylation.[9]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the potassium cation, leaving a more "naked" and reactive sulfonamidate anion.[9]

  • Problem: N,N-Dialkylation: This is a common side reaction. To minimize it, use only a slight excess (1.1-1.2 equiv) of the alkylating agent and add it slowly to the reaction mixture.[9]

  • Problem: Low Conversion: If the reaction stalls, consider increasing the temperature or using a more reactive base/solvent combination. Ensure the alkyl halide is reactive and not sterically hindered.[9]

Protocol 2: Mitsunobu Reaction with Alcohols

The Mitsunobu reaction is exceptionally reliable for the mono-alkylation of sulfonamides with primary or secondary alcohols under mild, neutral conditions. It is particularly useful for acid-sensitive substrates.[2][10]

Materials:

  • 6-Chloropyridine-3-sulfonamide

  • Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with stir bar and septum

  • Nitrogen or Argon line

  • Syringes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-chloropyridine-3-sulfonamide (1.0 equiv), the alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Using a syringe, add DIAD or DEAD (1.5 equiv) dropwise to the cooled solution over 10-15 minutes. The formation of a white precipitate (triphenylphosphine oxide) is often observed.[7]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography. The byproducts (triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate) can be challenging to remove.

Causality and Troubleshooting:

  • Reagent Order: The order of addition is crucial. The azodicarboxylate should be added last and slowly to the cooled solution of the other components to control the reaction rate and minimize side reactions.[7]

  • Purification Challenges: The primary drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the hydrazide byproduct, which can co-elute with the product. Careful selection of the chromatography eluent is necessary. Sometimes, precipitating the TPPO from a nonpolar solvent like ether or hexanes prior to chromatography can be effective.

  • Safety: DIAD and DEAD are hazardous. Handle with extreme care in a fume hood. They are toxic and potentially explosive, especially when heated.[2][7]

Protocol 3: Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation

This protocol represents a green and atom-economical method using a bench-stable manganese catalyst to alkylate the sulfonamide with an alcohol, producing only water as a byproduct.[1] It is particularly effective for benzylic and primary aliphatic alcohols.

Materials:

  • 6-Chloropyridine-3-sulfonamide (1.0 mmol)

  • Alcohol (1.0 mmol)

  • Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(iPr-PNP)]Br, 5 mol %)

  • Potassium Carbonate (K₂CO₃) (10 mol %)

  • Xylenes (anhydrous)

  • Flame-dried Schlenk tube with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 6-chloropyridine-3-sulfonamide (1.0 equiv), the alcohol (1.0 equiv), the Mn(I) PNP pincer precatalyst (0.05 equiv), and K₂CO₃ (0.1 equiv).[1][9]

  • Add anhydrous xylenes to achieve a concentration of approximately 1 M with respect to the sulfonamide.[1]

  • Seal the Schlenk tube tightly and heat the reaction mixture in a pre-heated oil bath at 150 °C for 24 hours.

  • Monitor the reaction by taking aliquots (if possible) for LC-MS analysis.

  • After 24 hours, cool the reaction to room temperature.

  • Concentrate the solution under reduced pressure to remove the xylenes.

  • The crude residue can be directly loaded onto a silica gel column for purification by flash chromatography.[1]

Causality and Troubleshooting:

  • Inert Atmosphere: The manganese catalyst can be sensitive to air, so maintaining an inert atmosphere throughout the setup is crucial for catalytic activity.

  • High Temperature: This method typically requires high temperatures to drive the catalytic cycle. Ensure the solvent and reaction vessel are appropriate for the temperature used.

  • Catalyst Scope: While efficient, the catalyst may have substrate limitations. Highly sterically hindered alcohols or certain heterocycles that can coordinate to the metal center may inhibit the reaction.[1] For less nucleophilic sulfonamides (e.g., those with strong electron-withdrawing groups), using the alcohol as the solvent and a stoichiometric amount of base may be necessary to achieve good conversion.[1]

Data Summary and Protocol Comparison

FeatureProtocol 1: Classical AlkylationProtocol 2: Mitsunobu ReactionProtocol 3: Borrowing Hydrogen
Alkylating Agent Alkyl Halide (R-X)Alcohol (R-OH)Alcohol (R-OH)
Key Reagents Base (e.g., K₂CO₃)PPh₃, DIAD/DEADMn(I) Catalyst, Base (cat.)
Typical Solvent DMF, AcetonitrileTHF, DichloromethaneXylenes, Toluene
Temperature Room Temp to 80 °C0 °C to Room TempHigh Temp (e.g., 150 °C)
Key Byproducts Halide SaltPPh₃=O, HydrazideWater
Pros Cost-effective, simple setupMild conditions, excellent for mono-alkylation, broad alcohol scopeGreen, high atom economy
Cons Risk of dialkylation, uses toxic alkyl halidesPoor atom economy, difficult byproduct removal, hazardous reagentsHigh temperature, requires inert atmosphere, catalyst cost/availability

General Purification and Characterization

Purification by Flash Column Chromatography:

  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or methanol), adding silica, and evaporating the solvent.

  • Column Setup: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Elution: Load the dried slurry onto the top of the column and elute with the solvent system, gradually increasing the polarity to separate the product from impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-alkylated 6-chloropyridine-3-sulfonamide.[8]

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure and purity of the final compound.

  • Mass Spectrometry (LC-MS or HRMS): To verify the molecular weight of the product.[8]

  • Purity Analysis (HPLC): To determine the final purity of the compound, typically required for biological testing.[8]

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. Available from: [Link]

  • Dmitrikova, L. V., Kopteva, S. D., & Markov, V. I. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 19-27. Available from: [Link]

  • Li, F., et al. (2014). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. Green Chemistry, 16(9), 4199-4204. Available from: [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloropyridine-3-sulfonamide. Retrieved from [Link]

  • Synlett. (2017). Alkylation of Amines under Mitsunobu Conditions. Synfacts, 13(08), 0828. Available from: [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Marcel Dekker, Inc. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. [Note: Specific article details not available in search, general reference to the publisher and topic.]
  • Bowser, J. R., et al. (2006). Preparation of sulfonamides from N-silylamines. Arkivoc, 2006(5), 128-134. Available from: [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 19(25), 5582-5588. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: The 6-Chloro-N-Propylpyridine-3-Sulfonamide Scaffold in Modern Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the utility of the 6-chloro-N-propylpyridine-3-sulfonamide scaffold in medicinal chemistry. The strategic selection of a core molecular...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utility of the 6-chloro-N-propylpyridine-3-sulfonamide scaffold in medicinal chemistry.

The strategic selection of a core molecular scaffold is a cornerstone of modern medicinal chemistry, dictating the trajectory of lead discovery and optimization. Among the privileged heterocyclic structures, the pyridine-3-sulfonamide moiety has emerged as a versatile and highly tractable scaffold. This guide provides a detailed exploration of a specific, highly adaptable derivative: 6-chloro-N-propylpyridine-3-sulfonamide . We will delve into its synthesis, derivatization strategies, and application in targeting key biological pathways, offering both theoretical insights and practical, field-tested protocols.

The inherent value of this scaffold lies in the synergistic interplay of its components. The pyridine ring, an electron-withdrawing system, enhances the acidity of the sulfonamide group, a feature that can be crucial for binding to metalloenzymes.[1] The sulfonamide moiety itself is a classic pharmacophore, present in a wide array of approved drugs, including antibacterial, diuretic, and anticancer agents.[2] Critically, the chlorine atom at the 6-position is not merely a substituent but a reactive handle, susceptible to nucleophilic aromatic substitution, which unlocks a vast chemical space for generating diverse compound libraries.[1] The N-propyl group provides a defined lipophilic vector that can be systematically modified to probe specific binding pockets.

Part 1: Synthesis of the Core Scaffold

The foundational step in any scaffold-based drug discovery program is the efficient and scalable synthesis of the core structure. The preparation of 6-chloro-N-propylpyridine-3-sulfonamide is typically achieved through a direct sulfonamidation reaction.

Protocol 1: Synthesis of 6-chloro-N-propylpyridine-3-sulfonamide

This protocol details the reaction of 6-chloropyridine-3-sulfonyl chloride with n-propylamine. The sulfonyl chloride is the key electrophile, and the amine acts as the nucleophile.[3] A tertiary amine base, such as triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[4]

Materials and Reagents:

  • 6-chloropyridine-3-sulfonyl chloride

  • n-Propylamine

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the amines.

  • Amine Addition: To the cooled, stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of n-propylamine (1.1 eq).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution (to remove excess acid and unreacted sulfonyl chloride) and brine.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 6-chloro-N-propylpyridine-3-sulfonamide.[4]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[3]

Part 2: Derivatization Strategies and Structure-Activity Relationships (SAR)

The true power of the 6-chloro-N-propylpyridine-3-sulfonamide scaffold is realized through its systematic derivatization. The chloro-substituent at the C6 position is the primary site for modification via nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse chemical functionalities.

Workflow for Scaffold Derivatization

The following diagram illustrates a typical workflow for generating a library of analogs from the core scaffold. This strategy enables the exploration of structure-activity relationships by systematically varying the substituent at the C6 position.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization via Nucleophilic Aromatic Substitution (SNAr) cluster_2 Screening & Analysis CoreScaffold 6-chloro-N-propylpyridine-3-sulfonamide SNAr SNAr Reaction CoreScaffold->SNAr Nucleophiles Diverse Nucleophiles (R-NH2, R-SH, R-OH) Nucleophiles->SNAr Library Library of C6-Substituted Analogs SNAr->Library Screening Biological Assays (e.g., Enzyme Inhibition, Cell Viability) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Workflow for derivatization of the core scaffold.

Protocol 2: General Procedure for C6-Substitution via SNAr

This protocol provides a general method for displacing the C6-chloro group with various amine nucleophiles.

Materials and Reagents:

  • 6-chloro-N-propylpyridine-3-sulfonamide (1.0 eq)

  • Desired amine nucleophile (R-NH2) (1.5-2.0 eq)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

  • A base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU)

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a microwave vial or a sealed tube, combine 6-chloro-N-propylpyridine-3-sulfonamide, the amine nucleophile, and the base in the chosen solvent.

  • Heating: Heat the reaction mixture to an elevated temperature (typically 80-150 °C). Microwave irradiation can often be used to accelerate this reaction.[5]

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Cool the reaction mixture to room temperature. If using an inorganic base, filter the mixture. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the polar solvent (e.g., DMF).

  • Purification: Dry, concentrate, and purify the crude product via column chromatography to obtain the desired C6-substituted analog.

Structure-Activity Relationship (SAR) Insights

Derivatives of the pyridine-3-sulfonamide scaffold have shown potent activity against various biological targets, including carbonic anhydrases (CAs) and protein kinases like PI3K/mTOR.[1][6] The table below summarizes key SAR findings from the literature.

Target ClassScaffold PositionModificationImpact on ActivityReference(s)
Carbonic Anhydrase (CA) C4-PositionIntroduction of 1,2,3-triazole-linked substituents via "click" chemistry.Varies; nanomolar activity against cancer-related hCA IX and hCA XII. Selectivity over hCA II can be achieved.[1]
Anticancer N-substituentN-(quinolin-8-yl) group.Potent anticancer activity against HCT-116, MCF-7, and HeLa cell lines, likely via NF-κB pathway inhibition.[7]
PI3K/mTOR N-substituentQuinoline core.Compound 22c showed potent dual inhibition with IC50 values of 0.22 nM (PI3Kα) and 23 nM (mTOR).[6]
Anticancer C6-PositionAmino group (forming 6-amino-3-pyridinesulfonamide).Demonstrated significant oral efficacy against HCT116 human colon carcinoma xenografts.[8]

Part 3: Biological Applications & Assay Protocols

A key application for pyridine-3-sulfonamide derivatives is the inhibition of cancer-associated carbonic anhydrase isoforms, particularly hCA IX and hCA XII. These enzymes play a critical role in regulating pH in the tumor microenvironment, promoting cancer cell survival and proliferation.[1]

Target Pathway: CA IX in the Tumor Microenvironment

The following diagram illustrates the role of membrane-bound CA IX in cancer. By catalyzing the hydration of CO2 to bicarbonate and a proton, it contributes to extracellular acidosis, a hallmark of solid tumors that promotes invasion and metastasis.

G cluster_0 Tumor Cell cluster_1 Tumor Microenvironment Metabolism Glycolytic Metabolism (Hypoxia) CO2_in CO2 (intracellular) Metabolism->CO2_in CA_IX CA IX (Membrane Bound) CO2_in->CA_IX H2O_in H2O H2O_in->CA_IX H_out H+ CA_IX->H_out HCO3_out HCO3- CA_IX->HCO3_out Acidosis Extracellular Acidosis (Low pH) H_out->Acidosis Invasion Promotes Invasion, Metastasis & Chemoresistance Acidosis->Invasion

Caption: Role of Carbonic Anhydrase IX (CA IX) in tumors.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of CA-catalyzed CO2 hydration. The assay measures the rate of pH change using a colorimetric indicator.

Materials and Reagents:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol Red pH indicator solution

  • CO2-saturated water

  • Test compounds (derivatives of the scaffold) dissolved in DMSO

  • Acetazolamide (a known pan-CA inhibitor) as a positive control

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a buffered indicator solution containing HEPES and Phenol Red.

    • Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

  • Enzyme/Inhibitor Incubation: In one syringe of the stopped-flow instrument, load the enzyme solution mixed with varying concentrations of the test compound or control (e.g., acetazolamide). Allow for a pre-incubation period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).

  • Reaction Initiation: In the second syringe, load the CO2-saturated water.

  • Measurement: Rapidly mix the contents of the two syringes. The hydration of CO2 to carbonic acid causes a drop in pH, which is monitored by the change in absorbance of the Phenol Red indicator at its λmax (approx. 557 nm).

  • Data Analysis:

    • Determine the initial rate of the reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to a DMSO vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The inhibition constant (Ki) can be derived from the IC50 using the Cheng-Prusoff equation.

Protocol 4: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

Materials and Reagents:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[7]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 6-chloro-N-propylpyridine-3-sulfonamide scaffold represents a highly promising starting point for the development of novel therapeutics. Its straightforward synthesis and, most importantly, the reactive chlorine handle at the C6 position provide a robust platform for generating extensive libraries of analogs. The demonstrated success of this scaffold in yielding potent and selective inhibitors of clinically relevant targets like carbonic anhydrases and PI3K/mTOR underscores its value.

Future work should focus on exploring a wider range of nucleophiles for the C6-substitution to further probe the chemical space around this position. Combining these modifications with variations at the N-propyl position could lead to dual-target inhibitors or compounds with improved pharmacokinetic properties. As our understanding of disease biology grows, this versatile and adaptable scaffold is well-positioned to be a key player in the discovery of next-generation targeted therapies.

References

  • Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Asian Journal of Green Chemistry. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026).
  • ResearchGate. Methods for the synthesis of sulfonamides.
  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019).
  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).
  • ACS Omega. Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020).
  • ResearchGate. Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • PMC. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025).
  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024).
  • MDPI. Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. (2022).
  • ResearchGate. Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor.
  • PubMed. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023).
  • Hilaris Publisher. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016).
  • PMC. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide.
  • SciSpace. Biological Activities Of Sulfonamides.
  • Rasayan Journal. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013).
  • Santa Cruz Biotechnology. 6-chloro-N-propylpyridine-3-carboxamide.
  • ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • PubMed. Synthesis and biological evaluation of N-(7-indolyl)-3-pyridinesulfonamide derivatives as potent antitumor agents. (2002).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-chloro-N-propylpyridine-3-sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical chemoselectivity and stability challenges inherent in the synthesis of 6-chloro-N-propylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical chemoselectivity and stability challenges inherent in the synthesis of 6-chloro-N-propylpyridine-3-sulfonamide.

The coupling of 6-chloropyridine-3-sulfonyl chloride with n-propylamine seems straightforward, but it is fraught with competing side reactions. This guide provides mechanistic causality, empirical optimization data, and a self-validating protocol to ensure high-fidelity compound generation for your drug development workflows.

Mechanistic Pathway Analysis

To optimize this reaction, we must first understand the competing electronic forces at play. The pyridine ring is highly electron-deficient, and the 6-chloro position is further activated by the strongly electron-withdrawing para-sulfonyl group. This makes the 6-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by aliphatic amines .

If reaction conditions are not strictly controlled, n-propylamine will act as a nucleophile at both the sulfonyl center (desired) and the aryl chloride center (undesired SNAr). Additionally, the sulfonyl chloride is highly sensitive to moisture and will rapidly hydrolyze .

G A 6-chloropyridine-3-sulfonyl chloride (Electrophile) C 6-chloro-N-propylpyridine-3-sulfonamide (Desired Product) A->C + n-propylamine (1.05 eq) 0 °C, DIPEA, DCM D 6-(propylamino)-N-propylpyridine-3-sulfonamide (SNAr Byproduct) A->D + Excess n-propylamine Heat or >2 equiv E 6-chloropyridine-3-sulfonic acid (Hydrolysis Byproduct) A->E + H2O Moisture B n-propylamine (Nucleophile)

Reaction pathways of 6-chloropyridine-3-sulfonyl chloride highlighting desired and side reactions.

Empirical Data & Condition Screening

The following table summarizes the quantitative data from our optimization screening. It demonstrates how base selection, stoichiometry, and temperature directly dictate the chemoselectivity of the reaction.

Condition SetSolventBaseAmine (Equiv)Temp (°C)Yield (%)Purity (%)Primary Observation
A (Unoptimized) THFn-Propylamine2.5254560High SNAr byproduct formation
B (Standard) DCMTriethylamine1.1257285Moderate SNAr and hydrolysis
C (Optimized) DCMDIPEA1.05092>98Clean conversion, no SNAr

Optimized Synthetic Protocol

Self-Validating System: This methodology includes an integrated in-process LCMS check. Do not proceed to the workup phase until the validation step confirms reaction fidelity.

Step 1: Preparation & Reagent Loading

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 equiv, 10 mmol, 2.12 g) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Causality: The inert nitrogen atmosphere and anhydrous solvent prevent the competitive hydrolysis of the electrophile into the unreactive 6-chloropyridine-3-sulfonic acid .

Step 2: Temperature Control & Base Addition

  • Action: Cool the flask to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium. Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv, 12 mmol, 2.1 mL) in one portion.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. Using DIPEA instead of excess n-propylamine prevents the amine from acting as both a base and a nucleophile, which is the primary trigger for the unwanted SNAr reaction .

Step 3: Amine Addition

  • Action: Prepare a solution of n-propylamine (1.05 equiv, 10.5 mmol, 0.86 mL) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump.

  • Causality: Dropwise addition at 0 °C ensures that the local concentration of the nucleophile remains low, favoring the kinetically faster sulfonylation over the thermodynamically driven SNAr displacement.

Step 4: In-Process Validation

  • Action: After 30 minutes of stirring at 0 °C, take a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LCMS.

  • Causality: You must observe the disappearance of the sulfonyl chloride (which reacts with MeOH to form the methyl sulfonate on the LCMS column) and the appearance of the desired product mass (m/z [M+H]+ = 235.0). If unreacted starting material remains, stir for an additional 15 minutes. Do not add more amine.

Step 5: Quench & Workup

  • Action: Quench the reaction by adding 20 mL of saturated aqueous NH4Cl. Separate the organic layer. Wash the organic layer with 1M HCl (20 mL) to remove residual DIPEA, followed by brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Causality: The mild acidic wash removes the organic base without risking the hydrolysis of the newly formed sulfonamide bond, yielding a highly pure crude product suitable for immediate downstream use.

Troubleshooting & FAQs

Q: Why am I observing a byproduct with a mass of +59 Da relative to the desired product? A: This mass shift indicates the formation of the SNAr byproduct, 6-(propylamino)-N-propylpyridine-3-sulfonamide. The 6-chloro position on the pyridine ring is highly activated toward nucleophilic aromatic substitution. When excess n-propylamine is used, or if the reaction temperature is allowed to rise above 0 °C during addition, the aliphatic amine will displace the chlorine atom . To prevent this, strictly limit the amine to 1.05 equivalents and use DIPEA as your base.

Q: My reaction stalled at 50% conversion, and I see a highly polar spot on the baseline of my TLC. What happened? A: You are likely observing the hydrolysis of 6-chloropyridine-3-sulfonyl chloride into 6-chloropyridine-3-sulfonic acid. Sulfonyl chlorides are highly moisture-sensitive . Ensure that your glassware is oven-dried, your DCM is sourced from a solvent purification system (or freshly distilled over CaH2), and the reaction is strictly maintained under an inert atmosphere.

Q: Can I use alternative, greener solvents for this reaction instead of DCM? A: While DCM is the industry standard for sulfonylation due to its excellent solubility profile and inertness, recent advancements have demonstrated that sulfonamides can be synthesized in alternative solvents like ethanol or deep eutectic solvents (DES) if the sulfonyl chloride is generated in situ via oxidative chlorination and reacted immediately . However, when starting from isolated, commercially purchased 6-chloropyridine-3-sulfonyl chloride, anhydrous DCM or THF remains the most reliable choice to suppress hydrolysis and SNAr.

References

  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: Organic Process Research & Development URL: [Link]

  • Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: RSC Sustainability URL: [Link]

Optimization

Technical Support Center: N-Alkylation of Sulfonamides

Welcome to the Technical Support Center for N-Alkylation of Sulfonamides. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and practical solutions for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Alkylation of Sulfonamides. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and practical solutions for common challenges encountered during this crucial transformation. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you to not only solve current issues but also to proactively design more robust reaction systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products I should watch for during the N-alkylation of a primary sulfonamide?

A: The most frequently observed side-products are the N,N-dialkylated sulfonamide and, depending on the conditions, the O-alkylated isomer (sulfonate ester) . Low conversion, resulting in recovery of starting material, is also a common issue that requires troubleshooting.[1]

Q2: Why is my reaction producing a significant amount of N,N-dialkylated product?

A: This occurs because the initially formed N-mono-alkylated sulfonamide still possesses an acidic proton on the nitrogen. In the presence of a base, this product can be deprotonated again to form a new nucleophile, which can then react with another equivalent of your alkylating agent. This is particularly problematic when using an excess of the alkylating agent.[1]

Q3: I am getting a product with a different connectivity than expected, possibly from O-alkylation. Why does this happen?

A: The deprotonated sulfonamide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. The regioselectivity of the alkylation (N- vs. O-alkylation) is governed by the Hard and Soft Acids and Bases (HSAB) principle.[2] The nitrogen atom is a "soft" nucleophile, while the oxygen atom is a "hard" nucleophile. "Hard" alkylating agents (e.g., dimethyl sulfate, methyl triflate) preferentially react at the hard oxygen site, whereas "soft" alkylating agents (e.g., methyl iodide) favor the soft nitrogen site.[2]

Q4: Can my sulfonamide degrade under the reaction conditions?

A: Sulfonamides are generally robust and stable protecting groups, resistant to a wide range of conditions.[3][4] However, cleavage can occur under harsh conditions, such as with strong acids (e.g., HBr/AcOH) or potent reducing agents (e.g., Na/NH₃).[3] While generally stable to hydrolysis under neutral and moderately basic conditions (pH 7-9), prolonged exposure to strongly acidic or basic aqueous environments, especially at elevated temperatures, can lead to hydrolysis.[5][6]

Troubleshooting Guide: In-Depth Solutions

Issue 1: Persistent Formation of N,N-Dialkylated Byproduct

Question: I've tried reducing the equivalents of my alkyl halide, but I still see significant dialkylation. How can I achieve selective mono-alkylation?

Answer: Achieving high selectivity for mono-alkylation requires a multi-faceted approach that goes beyond simple stoichiometry. The key is to control the relative reactivity and concentration of the species in your flask.

Causality: The N-H proton of a primary sulfonamide is significantly more acidic than the N-H of the resulting secondary (mono-alkylated) sulfonamide. However, if a sufficiently strong base and excess alkylating agent are present, the second deprotonation and alkylation can still occur at a competitive rate.

Strategies for Suppressing N,N-Dialkylation:
  • Strict Stoichiometric Control: Use only a slight excess (1.05-1.2 equivalents) of the alkylating agent. This is the first and most critical step.[1]

  • Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise over a prolonged period using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant and reactive primary sulfonamide anion over the less reactive secondary anion.[1]

  • Choice of Sulfonamide: If your synthesis allows, using a bulkier sulfonamide group (e.g., a trisyl group instead of a tosyl group) can sterically hinder the second alkylation step.[1]

  • Employ a Dedicated Mono-Alkylation Method: For substrates where mono-alkylation is particularly challenging, consider specialized methods like the Fukuyama-Mitsunobu reaction, which is renowned for its excellent selectivity in mono-alkylating sulfonamides (specifically nitrobenzenesulfonamides).[1][7]

Workflow for Minimizing Dialkylation

Caption: Decision-making workflow to minimize N,N-dialkylation.

Issue 2: Undesired O-Alkylation Side-Product

Question: My mass spectrometry and NMR data suggest I've formed a sulfonate ester instead of the desired N-alkylated product. How do I control the regioselectivity?

Answer: This is a classic case of competing pathways with an ambident nucleophile. The outcome is dictated by your choice of alkylating agent and, to a lesser extent, the solvent and counter-ion.

Causality (HSAB Theory): As mentioned, the sulfonamide anion has a hard oxygen center and a soft nitrogen center. Hard electrophiles (alkylating agents with "hard" leaving groups) react faster with the hard oxygen. Soft electrophiles (those with "soft" leaving groups) react faster with the soft nitrogen.

Data Summary: Controlling N- vs. O-Alkylation
Alkylating Agent TypeLeaving GroupHSAB CharacterPrimary ProductExample Reagents
"Hard"-OSO₂R, -OTfHard ElectrophileO-Alkylation Dimethyl sulfate, Methyl triflate[2]
Intermediate-Br, -OTsBorderlineMixture / N-AlkylationMethyl bromide, Methyl tosylate[2]
"Soft"-ISoft ElectrophileN-Alkylation Methyl iodide[2]
Practical Solutions:
  • Change Your Alkylating Agent: If you are using a sulfate or a triflate and observing O-alkylation, switch to the corresponding alkyl iodide. This is the most effective solution.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally good choices as they effectively solvate the cation from the base, leaving a reactive "naked" anion, which promotes N-alkylation.[1]

Issue 3: Low to No Conversion of Starting Material

Question: My reaction has stalled. After 24 hours, I only see my starting sulfonamide by TLC/LC-MS. What factors should I investigate?

Answer: Low conversion is a common but solvable problem that usually points to one of four key areas: insufficient deprotonation, low reactivity of substrates, inappropriate temperature, or poor solvent choice.

Causality: The N-alkylation is an Sₙ2 reaction that requires the generation of a potent sulfonamide anion nucleophile. If this anion is not formed efficiently or if the electrophile is unreactive, the reaction will not proceed.

Troubleshooting Workflow for Low Conversion

Caption: Systematic troubleshooting logic for low conversion rates.

Detailed Checks:
  • Base Selection: The pKa of the sulfonamide N-H is typically in the range of 10-11. Your base must be strong enough to deprotonate it effectively. While K₂CO₃ can work, stronger bases like Cs₂CO₃, NaH, or KOt-Bu are often more effective.[1]

  • Reaction Temperature: Many N-alkylations require heat to overcome the activation energy. If you are running the reaction at room temperature, consider increasing it to 50-80 °C or even reflux, depending on the solvent.[1] For thermal alkylations using trichloroacetimidates, refluxing in a solvent like toluene is necessary.[8][9]

  • Substrate Reactivity:

    • Steric Hindrance: Highly substituted sulfonamides or bulky alkylating agents (e.g., secondary or neopentyl halides) will react much slower. N-substituted sulfonamides are less reactive than primary ones.[1][8]

    • Electronic Effects: Strong electron-withdrawing groups on the sulfonamide aryl ring can decrease the nucleophilicity of the nitrogen, potentially slowing the reaction.[1]

  • Alternative Alkylating Agents: If simple alkyl halides are failing, consider more reactive electrophiles or different reaction mechanisms.

    • Trichloroacetimidates: These can be excellent alkylating agents under thermal conditions and do not require a strong base.[8][9][10]

    • Alcohols (Borrowing Hydrogen): This modern method uses a transition metal catalyst (e.g., based on Mn, Ru, or Ir) to convert an alcohol into the alkylating agent in situ, with water as the only byproduct.[1][10][11]

Recommended Experimental Protocols

Protocol 1: General N-Alkylation with an Alkyl Iodide

This protocol is a robust starting point for the selective N-mono-alkylation of primary sulfonamides.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary sulfonamide (1.0 equiv).

  • Solvent & Base: Add anhydrous DMF to dissolve the sulfonamide, followed by cesium carbonate (Cs₂CO₃, 1.5 equiv). Stir the suspension for 15-30 minutes at room temperature.

  • Alkylation: Prepare a solution of the alkyl iodide (1.1 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the sulfonamide suspension over 1 hour using a syringe pump.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Fukuyama-Mitsunobu Mono-Alkylation

This protocol is highly effective for the mono-alkylation of 2-nitrobenzenesulfonamide (nosylamide).[1]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the nosylamide (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the cooled solution. A color change and/or precipitation of PPh₃=O may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified directly by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Thermal Alkylation with a Trichloroacetimidate

This base-free method is suitable for alkylating agents that can form a stable carbocation.[8][9]

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the sulfonamide (1.0 equiv) and toluene.

  • Heating: Heat the mixture to reflux.

  • Addition: Add the trichloroacetimidate (1.5 equiv) in 6 portions over approximately 2.5 hours.[8]

  • Reaction: Continue to reflux the reaction mixture for an additional 16 hours or until completion is confirmed by TLC/LC-MS.[8]

  • Purification: Cool the reaction to room temperature. The product can be purified by column chromatography on silica gel.

References

  • A Comparative Guide to Sulfonamide Protecting Groups in Organic Synthesis. (2025). Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. (2025). Benchchem.
  • Organic Syntheses Procedure. Organic Syntheses.
  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Henry, J. R., et al. Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines.
  • Intramolecular-catalyzed hydrolysis of sulfonamides. The Journal of Organic Chemistry.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. (2017). The Journal of Organic Chemistry.
  • Sulfinamides as Highly Effective Amine Protecting Groups. (2018).
  • Hydrolysis of sulphonamides in aqueous solutions. (2012).
  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.
  • A reliable and easy method for synthesis of nitrogen-containing compounds. Journal of Synthetic Organic Chemistry, Japan.
  • Alkylation Methods for the Synthesis of Secondary Amines. (2025). Benchchem.
  • Mitsunobu reaction. Wikipedia.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMIN
  • Wallach, D. R., & Chisholm, J. D. (2016).
  • Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols. (2009). Chemistry – A European Journal.
  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts. (2016). Journal of Chemistry and Technologies.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel C
  • Why n-alkylation is more favorable than o-alkyation? (2016).
  • Buchwald-Hartwig Amin
  • Regioselectivity and Stereoselectivity in the Alkylation of Enol
  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. (2016). Organic Chemistry Portal.
  • Sulfonamide synthesis by alkylation or aryl
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. (2018). RSC Publishing.

Sources

Troubleshooting

Technical Support Center: 6-chloro-N-propylpyridine-3-sulfonamide Synthesis

Troubleshooting Guides & Yield Optimization for Drug Development Professionals Welcome to the Technical Support Center. Synthesizing 6-chloro-N-propylpyridine-3-sulfonamide from 6-chloropyridine-3-sulfonyl chloride and n...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & Yield Optimization for Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing 6-chloro-N-propylpyridine-3-sulfonamide from 6-chloropyridine-3-sulfonyl chloride and n-propylamine is a foundational reaction in medicinal chemistry. However, researchers frequently encounter depressed yields due to the unique electronic environment of the pyridine scaffold. This guide provides a mechanistic breakdown of common failure modes, diagnostic FAQs, and a self-validating protocol to consistently achieve >85% yields.

Mechanistic Overview: Understanding the "Yield Killers"

The primary challenge in this synthesis is managing the competing reactivities of the starting material. The 6-chloro group on the pyridine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) because both the pyridine nitrogen and the para-sulfonyl group withdraw electron density, stabilizing the Meisenheimer complex intermediate[1].

If reaction conditions are not strictly controlled, the n-propylamine will attack both the sulfonyl chloride (desired sulfonylation) and the C6 position (undesired SNAr), leading to complex mixtures[2]. Additionally, the highly electrophilic sulfonyl chloride is exceptionally prone to hydrolysis if adventitious water is present[3].

Pathways SM 6-chloropyridine-3-sulfonyl chloride + n-propylamine Product 6-chloro-N-propylpyridine-3-sulfonamide (Desired Product) SM->Product Sulfonylation (0 °C, Fast) SNAr SNAr Byproduct (C6 Amination) SM->SNAr SNAr (>20 °C, Slower) Hydrolysis Sulfonic Acid (Hydrolysis) SM->Hydrolysis H2O Exposure

Reaction pathways for 6-chloro-N-propylpyridine-3-sulfonamide synthesis.

Diagnostic FAQs & Troubleshooting

Q1: My isolated yield is below 50%, and LC-MS shows a major impurity with a mass of [M+59]. What happened? A1: You are observing the SNAr byproduct: 6-(propylamino)-N-propylpyridine-3-sulfonamide. The mass increase of +59 Da corresponds to the displacement of the chloride atom (-35.5 Da) by a second molecule of n-propylamine (+58 Da, plus proton adjustments).

  • Causality: This occurs when the reaction temperature rises above 0 °C or if a large molar excess of n-propylamine is used. The kinetic barrier for sulfonylation is lower than for SNAr. By keeping the temperature strictly at 0 °C, you kinetically favor the desired sulfonamide formation[1].

Q2: The reaction stalls at 60% conversion. TLC shows the starting material converting into a highly polar baseline spot that won't elute even in 10% MeOH/DCM. A2: Your sulfonyl chloride is undergoing hydrolysis to form 6-chloropyridine-3-sulfonic acid[4].

  • Causality: Sulfonyl chlorides react rapidly with moisture. Because the resulting sulfonic acid is highly polar and often zwitterionic, it remains at the baseline on normal-phase TLC. Ensure your dichloromethane (DCM) is strictly anhydrous and that the reaction is conducted under an inert nitrogen or argon atmosphere[3].

Q3: Can I just use 2.5 equivalents of n-propylamine instead of adding a tertiary base like DIPEA? A3: No. While using excess amine as a base is common in standard sulfonamide syntheses, it is detrimental here.

  • Causality: Every molecule of sulfonamide formed generates one molecule of HCl. If n-propylamine is used to scavenge this HCl, you must add excess. However, a high local concentration of the primary amine significantly increases the rate of the competing SNAr reaction at the C6 position[2]. Using a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) scavenges the HCl without participating in side reactions[3].

Quantitative Data: Reaction Condition Screening

The following table summarizes the impact of varying reaction parameters on the yield and impurity profile.

EntryBase (Eq.)SolventTemp (°C)Amine (Eq.)Isolated Yield (%)Major Impurity Profile
1NoneDCM252.545%High SNAr byproduct
2TEA (1.5)THF251.162%Moderate SNAr & Hydrolysis
3DIPEA (1.5)DCM0 to 251.0574%Low SNAr
4 DIPEA (1.5) Anhydrous DCM Strictly 0 1.05 89% Clean conversion (Optimal)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs), you can verify the success of each phase before proceeding, eliminating downstream guesswork.

Protocol Step1 1. System Prep Anhydrous DCM, 1.05 eq Amine, 1.5 eq DIPEA under N2 Step2 2. Thermal Control Chill to strictly 0 °C Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Sulfonyl Chloride Step2->Step3 Step4 4. Reaction Stir at 0 °C for 1-2 hours Step3->Step4 Step5 5. Workup Quench with NH4Cl, Extract with DCM Step4->Step5

Step-by-step experimental workflow for optimized sulfonamide yield.

Step-by-Step Methodology

Phase 1: Preparation & Thermal Control

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with N2.

  • Add n-propylamine (1.05 eq) and anhydrous DIPEA (1.5 eq) to anhydrous DCM (0.2 M relative to the sulfonyl chloride)[3].

  • Submerge the flask in an ice-water bath and allow the solution to equilibrate to strictly 0 °C for 15 minutes.

Phase 2: Controlled Addition 4. Dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM[4]. 5. Add the sulfonyl chloride solution dropwise to the amine mixture over 30 minutes using a syringe pump or addition funnel.

  • Causality: Slow addition ensures the sulfonyl chloride is the limiting reagent in the reaction mixture, preventing localized heating and suppressing SNAr.

Phase 3: Self-Validation (In-Process Control) 6. Stir the reaction at 0 °C for 1 hour. 7. IPC Check: Remove a 10 µL aliquot and quench it into 1 mL of LC-MS grade Methanol. Analyze via LC-MS.

  • Validation: If unreacted sulfonyl chloride is present, the methanol will convert it to the methyl sulfonate ester (detectable mass shift). The absence of the methyl ester mass confirms complete consumption of the starting material.

Phase 4: Quench & Isolation 8. Once complete, quench the reaction at 0 °C by adding saturated aqueous NH4Cl (equal volume to the reaction mixture). This neutralizes the DIPEA and halts any further reactivity. 9. Transfer to a separatory funnel, extract the aqueous layer twice with DCM, and wash the combined organic layers with brine. 10. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 6-chloro-N-propylpyridine-3-sulfonamide. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

References

  • BenchChem. "Technical Support Center: Optimization of Sulfonamide Synthesis." BenchChem. 3

  • Brand, S., et al. "Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2011.1

  • Organic Process Research & Development. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." ResearchGate, 2009. 4

Sources

Optimization

Technical Support Center: Troubleshooting Regioselective Synthesis of Pyridine Sulfonamides

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the regioselective synthesis of pyridine sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the regioselective synthesis of pyridine sulfonamides. These molecules are privileged scaffolds in drug discovery, serving as critical pharmacophores in carbonic anhydrase inhibitors, antimalarials, and antitumor agents [3]. However, the inherent electronic properties of the pyridine ring—specifically the basic, nucleophilic lone pair on the nitrogen atom—introduce severe synthetic challenges. These include intermediate instability, catalyst poisoning, and poor regiocontrol.

This guide moves beyond basic procedures to explain the causality behind these failures and provides field-proven, self-validating protocols to ensure your syntheses succeed.

Section 1: Overcoming Pyridine-2-Sulfonyl Chloride Instability

FAQ: My attempts to synthesize pyridine-2-sulfonamides via the corresponding sulfonyl chloride intermediate consistently result in low yields and tarry byproducts. Why is this happening, and how can I fix it?

The Causality: This is a classic issue of intermediate instability. Pyridine-2-sulfonyl chlorides are highly electrophilic. The root cause of your low yields is the proximity of the basic pyridine nitrogen to the highly electrophilic sulfonyl chloride group. The nitrogen lone pair can intramolecularly attack the sulfonyl group, leading to rapid decomposition, oligomerization, or hydrolysis before the amidation step can even occur [2].

The Solution: You must bypass the isolation of the unstable sulfonyl chloride. You can achieve this by utilizing a stable 2,4,6-trichlorophenyl pyridine-2-sulfonate intermediate [2], or by employing a rigorously controlled one-pot halogen-metal exchange followed by in situ trapping with sulfuryl chloride at cryogenic temperatures [1].

Protocol 1: One-Pot Halogen-Metal Exchange and Sulfonylation

This self-validating protocol ensures the transient metalated pyridine is immediately trapped, preventing side reactions [1].

  • Preparation : In a flame-dried Schlenk flask under argon, dissolve 2,6-dibromopyridine (1.0 equiv) in anhydrous THF (0.2 M).

  • Halogen-Metal Exchange : Cool the solution to -40 °C. Dropwise add i-PrMgCl (1.05 equiv). Stir for 30 minutes.

    • Self-Validation Step: Quench a 0.1 mL aliquot with D₂O. If the Grignard formation is successful, ¹H NMR will show >95% deuterium incorporation at the C-2 position.

  • Electrophilic Trapping : Cool the mixture further to -78 °C. Rapidly add a solution of SO₂Cl₂ (1.2 equiv) in THF. Stir for exactly 15 minutes to minimize side reactions.

  • Amidation : Directly add the desired amine (2.5 equiv) to the crude sulfonyl chloride mixture at -78 °C. Allow the reaction to warm to room temperature over 2 hours.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Section 2: Achieving Regioselectivity via Transition-Metal Catalysis

FAQ: I need to functionalize the C-3 position of a pyridine ring, but traditional electrophilic aromatic substitution (SEAr) fails or gives complex mixtures. How can I achieve strict regiocontrol?

The Causality: The electron-deficient nature of the pyridine ring makes traditional SEAr extremely difficult, often requiring harsh acidic conditions that lead to poor regioselectivity and functional group degradation. The modern, authoritative approach is to use Rhodium(III)-catalyzed C-H activation[4].

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, undergo a concerted metalation-deprotonation (CMD) pathway. By utilizing a directing group (e.g., an existing amide or pyridine N-oxide), you can precisely dictate the formation of the five-membered rhodacycle intermediate, forcing sulfonylation strictly at the desired position [4].

RhCatalysis Rh_Cat Active Rh(III) Catalyst [Cp*Rh(OAc)2] Coordination Substrate Coordination (N-coordination to Rh) Rh_Cat->Coordination Substrate Pyridine Substrate (with Directing Group) Substrate->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Rhodacycle 5-Membered Rhodacycle (Regiodetermining Step) CMD->Rhodacycle Acetate acts as base Insertion Sulfonyl Source Insertion Rhodacycle->Insertion Product Regioselective Pyridine Sulfonamide Insertion->Product Product->Rh_Cat Catalyst Regeneration

Mechanistic pathway of Rh(III)-catalyzed regioselective C-H sulfonylation of pyridines.

Table 1: Regioselectivity and Yield Optimization in C-H Sulfonylation

Quantitative data summarizing the impact of directing groups and catalysts on regiocontrol.

Catalyst SystemDirecting GroupTarget PositionAdditive/BaseYield (%)Regioselectivity (Target:Other)
[CpRhCl₂]₂N-OxideC-2Ag₂CO₃85%>99:1
[CpRhCl₂]₂2-AminopyridineC-3Cu(OAc)₂78%95:5
Pd(OAc)₂ / PCy₃None (Cross-coupling)C-4 (from halide)K₂CO₃72%100:0 (Halide dependent)
Section 3: Mitigating Catalyst Poisoning in Cross-Coupling

FAQ: When attempting a palladium-catalyzed cross-coupling of a bromopyridine with a sodium sulfinate salt, my reaction stalls at 20% conversion. Is the catalyst dying?

The Causality: Yes, your catalyst is being poisoned. The unhindered nitrogen atom of the pyridine ring is a strong σ-donor. It irreversibly coordinates to the palladium center, displacing the active phosphine ligands and forming an inactive, highly stable Pd-pyridine complex. This halts the catalytic cycle entirely [2].

The Solution: You must alter the steric or electronic environment of the reaction to prevent this coordination:

  • Steric Shielding: Use highly bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) or Buchwald biphenyl ligands. These create a steric pocket around the Pd center that physically blocks the pyridine nitrogen from coordinating, while still allowing the oxidative addition of the C-Br bond [2].

  • Electronic Masking: Convert the pyridine to its corresponding N-oxide prior to the coupling reaction. The N-oxide is significantly less coordinating to soft metals like Palladium.

Protocol 2: Pd-Catalyzed Cross-Coupling of Bromopyridines with Sodium Sulfinates
  • Setup : In a thick-walled reaction tube, combine the bromopyridine (1.0 equiv), sodium sulfinate salt (2.0 equiv), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (1.5 equiv) [2].

  • Solvent : Add rigorously degassed 1,4-dioxane (0.1 M). Note: The use of a non-polar, non-coordinating solvent is critical to prevent solvent competition with the substrate.

  • Reaction : Seal the tube under argon and heat at 150 °C for 18 hours. The high temperature is required to overcome the activation energy barrier imposed by the bulky PCy₃ ligand.

  • Isolation : Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the catalyst and inorganic salts, and purify via chromatography.

Troubleshooting Start Identify Synthesis Goal CheckPos Is the target position already halogenated? Start->CheckPos YesHalogen Yes CheckPos->YesHalogen NoHalogen No (Direct C-H) CheckPos->NoHalogen CrossCoupling Pd-Catalyzed Cross-Coupling YesHalogen->CrossCoupling DirectingGroup Install Directing Group (e.g., Amide, N-Oxide) NoHalogen->DirectingGroup PoisonCheck Does reaction stall? CrossCoupling->PoisonCheck UseBulky Use Bulky Ligands (PCy3) or N-Oxide Masking PoisonCheck->UseBulky Yes CHActivation Rh(III)-Catalyzed C-H Sulfonylation DirectingGroup->CHActivation

Decision tree for selecting the optimal synthetic route for pyridine sulfonamides.

References
  • MDPI Pharmaceuticals. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 6-chloro-N-propylpyridine-3-sulfonamide

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the poor organic solubility of functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the poor organic solubility of functionalized heterocycles. 6-chloro-N-propylpyridine-3-sulfonamide (CAS: 54864-88-9) is particularly notorious for crashing out of solution during synthesis, purification, or assay development.

This guide is designed for researchers and drug development professionals. It moves beyond generic advice, offering field-proven, self-validating protocols and mechanistic insights to systematically overcome solubility bottlenecks.

Part 1: Mechanistic Understanding (FAQs)

Q: Why is 6-chloro-N-propylpyridine-3-sulfonamide inherently difficult to dissolve in standard volatile organic solvents? A: The poor solubility is a direct result of its high crystal lattice energy, driven by strong intermolecular forces. The molecule features a rigid, planar pyridine ring capable of


 stacking. More importantly, the secondary sulfonamide group (-SO

NHPr) acts as both a potent hydrogen bond donor and acceptor. The electron-withdrawing chlorine atom at the C6 position further increases the polarity and acidity of the sulfonamide proton. While the N-propyl chain adds a minor degree of lipophilicity, it is insufficient to sterically hinder the robust hydrogen-bonding network that locks the molecules into a stable solid phase[1].

Q: What is the limitation of the "Like Dissolves Like" principle here? A: While highly polar aprotic solvents like DMSO or DMF will dissolve the compound, they possess high boiling points and are notoriously difficult to remove post-reaction, often complicating downstream lyophilization or chromatography. Conversely, non-polar solvents (e.g., toluene, hexane) fail completely. The objective is to engineer a volatile solvent environment that successfully disrupts the solute's hydrogen-bond network without relying on DMSO.

Part 2: Advanced Troubleshooting & Formulations

Q: How can I design a volatile cosolvent system to maximize solubility? A: Single solvents rarely possess the exact Hildebrand solubility parameter required to break the sulfonamide lattice. Instead, use a binary cosolvent system. By combining a hydrogen-bond acceptor (e.g., Acetonitrile) with a hydrogen-bond donor (e.g., 1-Propanol or Methanol), you create a synergistic solvation environment. Thermodynamic analyses of structurally related sulfonamides demonstrate that solubility in these mixtures is highly endothermic; thus, applying mild heat significantly shifts the equilibrium[2].

Q: The cosolvent approach isn't yielding high enough concentrations for my scale-up. What chemical modifications can I use? A: If thermodynamic solubility limits are reached, you must alter the chemical state of the solute using one of two proven methods:

  • Base-Assisted Solubilization (Ion-Pairing): The secondary sulfonamide proton is weakly acidic. Adding 1.05 equivalents of a volatile organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) deprotonates the nitrogen, forming a highly soluble ion pair in solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • Host-Guest Complexation: If your workflow requires an apolar solvent (like chloroform or benzene), you can introduce 18-crown-6 ether. The oxygen atoms in the crown ether form strong hydrogen bonds with the sulfonamide -NH- group, masking its polarity and drastically increasing lipophilicity and organic solubility[3].

G N1 6-chloro-N-propylpyridine -3-sulfonamide Insoluble N2 Assess Solvent Polarity & H-Bonding Parameters N1->N2 N3 Apply Cosolvent System (e.g., MeCN / 1-PrOH) N2->N3 N4 Increase Temperature (Endothermic Process) N3->N4 If Insoluble N6 Solubility Achieved N3->N6 If Soluble N5 Chemical Additives (TEA or 18-Crown-6) N4->N5 If Insoluble N4->N6 If Soluble N5->N6 N7 Validate via HPLC (24h vs 48h check) N6->N7

Fig 1. Decision tree for troubleshooting sulfonamide solubility in organic solvents.

Part 3: Quantitative Data & Self-Validating Protocols

To predict the behavior of 6-chloro-N-propylpyridine-3-sulfonamide, we can look at the quantitative thermodynamic data of proxy sulfonamides (e.g., Sulfamerazine) in binary mixtures[4]. The data below illustrates how manipulating the cosolvent ratio and temperature exponentially increases solubility.

Table 1: Effect of Cosolvent Ratio and Temperature on Sulfonamide Solubility (Data adapted from proxy sulfonamide behavior in MeCN/1-PrOH mixtures)

Cosolvent Ratio (MeCN : 1-PrOH)Temp (K)Mole Fraction Solubility (

)
Process Characteristic
0.0 : 1.0 (Pure 1-PrOH)278.152.15Minimum Solubility (H-bond donor only)
0.5 : 0.5298.1514.80Synergistic Solvation
1.0 : 0.0 (Pure MeCN)318.1585.50Maximum Solubility (H-bond acceptor + Heat)
Protocol A: Isothermal Shake-Flask Method for Cosolvent Optimization

The5 is the gold standard for determining equilibrium solubility[5]. This protocol includes a self-validation step to ensure you are measuring true thermodynamic solubility, not a transient kinetic state.

  • Preparation: Add an excess amount of 6-chloro-N-propylpyridine-3-sulfonamide (approx. 50 mg) to 5 mL of your chosen cosolvent mixture in a sealed amber glass vial.

  • Equilibration: Place the vial in a thermostatic shaking water bath set to your target temperature (e.g., 298.15 K) at 150 rpm.

  • Self-Validation Step: Withdraw a 100 µL aliquot at

    
     hours and a second aliquot at 
    
    
    
    hours.
    • Causality: If the concentration difference between the 24h and 48h samples is

      
      , the system has self-validated that thermodynamic equilibrium is reached. If 
      
      
      
      , continue shaking.
  • Filtration: Filter the equilibrated solution through a 0.45 µm PTFE syringe filter. Critical: Pre-warm the filter and syringe to the exact bath temperature to prevent premature precipitation during transfer.

  • Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV at the compound's

    
    .
    
Protocol B: 18-Crown-6 Complexation for Apolar Solvents

When highly apolar solvents must be used, 3 effectively shields the polar sulfonamide moiety[3].

  • Suspension: Suspend 1.0 equivalent of 6-chloro-N-propylpyridine-3-sulfonamide in the target apolar solvent (e.g., chloroform).

  • Complexation: Add 1.1 equivalents of 18-crown-6 ether to the suspension.

  • Agitation: Stir the mixture at room temperature for 2 hours.

  • Self-Validation Step: The visual transition from a turbid suspension to a completely transparent solution validates the successful formation of the host-guest complex.

G S1 Sulfonamide Solute (High Lattice Energy) S3 Hydrogen Bonding (NH...O Interaction) S1->S3 S2 18-Crown-6 Ether (Host Molecule) S2->S3 S4 Host-Guest Complex (Lipophilic Shielding) S3->S4

Fig 2. Mechanism of 18-crown-6 ether complexation to enhance organic solubility.

References

  • Interaction of Sulfonamides with Cyclic Polyether 18-Crown-6 in Solution and in Solid State.Journal of the Pharmaceutical Society of Japan (JST).
  • Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide.BenchChem.
  • Thermodynamic analysis and applications of the Abraham solvation parameter model in the study of the solubility of some sulfonamides.SciELO Colombia.
  • Numerical Analysis of Sulfamerazine Solubility in Acetonitrile + 1-Propanol Cosolvent Mixtures at Different Temperatures.MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting Sulfonamide Synthesis

Welcome to the Advanced Technical Support Center for Sulfonamide Synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this guide provides mechanistic troubleshooting, quantitative...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Sulfonamide Synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to resolve low conversion rates in the coupling of sulfonyl chlorides with amines.

As a Senior Application Scientist, I approach reaction optimization not by blindly changing solvents, but by understanding the underlying causality of reaction failures. Sulfonamide formation is fundamentally a nucleophilic acyl-type substitution. When conversion rates drop, it is inevitably due to a disruption in the delicate balance between electrophile stability, nucleophile strength, and competing side reactions.

Diagnostic Decision Tree

Before altering your protocol, you must identify the chemical fate of your starting materials. The following decision tree maps the physical observations from LC-MS or TLC to their mechanistic root causes.

TroubleshootingTree Start Low Conversion Rate Detected LCMS Analyze via LC-MS / TLC Start->LCMS Unreacted Unreacted Amine + Intact Sulfonyl Chloride LCMS->Unreacted Poor Nucleophilicity Hydrolysis Sulfonic Acid Formed (Hydrolysis) LCMS->Hydrolysis Moisture Present Disulfonylation Di-sulfonylation Byproduct LCMS->Disulfonylation Over-reaction Solv Add DMAP Catalyst & Switch to Polar Solvent Unreacted->Solv Dry Use Anhydrous Solvents & Inert Atmosphere Hydrolysis->Dry Temp Lower Temp to 0°C, Control Stoichiometry Disulfonylation->Temp

Diagnostic workflow for identifying and resolving low conversion in sulfonamide synthesis.

Core Troubleshooting Q&A

Q1: My reaction stalls at 20% conversion, and LC-MS shows a highly polar baseline mass corresponding to the sulfonic acid. What is causing this?

Mechanistic Causality: You are observing the hydrolysis of the sulfonyl chloride [1]. The sulfur atom in a sulfonyl chloride is rendered highly electrophilic by the strong electron-withdrawing effects of two oxygen atoms and a chlorine atom. If even trace amounts of water are present in your solvent, base, or atmosphere, water acts as a hard nucleophile and outcompetes your amine. This irreversible side reaction generates sulfonic acid and HCl, rapidly consuming your electrophile and neutralizing your amine via salt formation. Resolution: You must rigorously dry your reagents. Switch to anhydrous solvents (e.g., over activated 4Å molecular sieves), purge the reaction vessel with argon or nitrogen, and ensure your organic base (like triethylamine or pyridine) is distilled and stored over KOH.

Q2: Both my amine and sulfonyl chloride remain intact after 24 hours. Heating the reaction only leads to degradation. How do I force the coupling?

Mechanistic Causality: This indicates poor nucleophilicity of the amine, a common issue with electron-deficient anilines, sterically hindered secondary amines, or complex pharmaceutical intermediates[2]. The activation energy barrier for direct nucleophilic attack on the sulfonyl chloride is simply too high. Resolution: Do not rely on heat, which promotes degradation. Instead, alter the reaction pathway using nucleophilic catalysis with 4-Dimethylaminopyridine (DMAP)[3]. DMAP attacks the sulfonyl chloride to form an N-sulfonyl-4-dimethylaminopyridinium intermediate. The dimethylamino group donates electron density into the pyridine ring via resonance, stabilizing the intermediate while simultaneously making it a vastly superior electrophile compared to the parent chloride.

Q3: I am getting a less polar byproduct that LC-MS identifies as having double the mass of the sulfonyl group. How do I prevent this?

Mechanistic Causality: You are experiencing di-sulfonylation [1]. Primary amines possess two acidic N-H protons. After the first sulfonylation event, the resulting secondary sulfonamide can be deprotonated by the base in your reaction mixture. Because the sulfonamide anion is highly nucleophilic, it can attack a second equivalent of sulfonyl chloride, forming an unwanted di-sulfonylated byproduct. Resolution: This is a kinetic problem. To favor mono-sulfonylation, strictly control your stoichiometry (use 1.0 to 1.05 equivalents of sulfonyl chloride max), maintain the reaction temperature at 0 °C during the addition phase, and use a weaker base (like pyridine instead of NaOH) if the substrate allows.

Quantitative Data: Base and Solvent Optimization

The choice of base and solvent fundamentally alters the reaction kinetics. Use the following empirical data matrix to select the optimal system for your specific substrate class.

Base SystemSolventRelative Conversion RatePrimary LimitationBest Suited For
Pyridine (Excess) DCM or NeatModerateHigh toxicity, difficult to removeStandard primary amines, phenols
Triethylamine (TEA) THFModerateHCl salt precipitation can trap reagentsGeneral aliphatic amines
DMAP (cat.) + TEA Acetonitrile (MeCN)Very High Highly exothermic upon additionUnreactive/hindered amines, anilines
Na₂CO₃ (aq) Water / THFVariableHigh risk of sulfonyl chloride hydrolysisWater-soluble amino acids (Schotten-Baumann)[4]

Note: The use of polar aprotic solvents like Acetonitrile significantly improves conversion rates by stabilizing the polar transition states during the substitution event[5].

The DMAP Catalytic Pathway

Understanding the catalytic cycle is crucial for troubleshooting. If the cycle breaks down (e.g., due to precipitation of the intermediate), conversion will halt.

DMAP_Cycle SC Sulfonyl Chloride (R-SO2Cl) Inter N-Sulfonylpyridinium Intermediate (Highly Electrophilic) SC->Inter + DMAP - Cl⁻ DMAP DMAP Catalyst (Nucleophile) DMAP->Inter Prod Sulfonamide Product + Regenerated DMAP Inter->Prod + Amine - H⁺ Amine Amine (R'-NH2) (Poor Nucleophile) Prod->DMAP Cycle Repeats

Mechanism of DMAP-catalyzed sulfonylation, demonstrating the highly electrophilic intermediate.

Self-Validating Experimental Protocols

A robust protocol must be "self-validating"—meaning it contains internal checkpoints to confirm the success of a step before you proceed to the next.

Protocol A: Anhydrous DMAP-Catalyzed Sulfonylation (For Unreactive Amines)

This protocol is designed to overcome the high activation energy barrier of sterically hindered or electron-deficient amines[3].

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Self-Validation Check: The flask must be cool to the touch and completely free of condensation before adding reagents to prevent hydrolysis.

Step 2: Reagent Dissolution

  • Dissolve the amine (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

  • Add Triethylamine (2.0 eq) and DMAP (0.1 to 0.2 eq). Stir for 5 minutes at room temperature.

Step 3: Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous Acetonitrile. Add this solution dropwise over 15 minutes.

  • Self-Validation Check: You should observe a slight yellowing or the transient formation of a fine precipitate (the N-sulfonylpyridinium intermediate or TEA-HCl salts). This visual cue confirms the activation of the electrophile.

Step 4: Monitoring and Quench

  • Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc).

  • Self-Validation Check: Quench a 10 µL aliquot in saturated aqueous NaHCO₃ and extract with EtOAc for TLC. The complete disappearance of the amine spot confirms successful conversion. If the amine remains but the sulfonyl chloride is gone, hydrolysis occurred; if both remain, increase DMAP loading.

  • Quench the main reaction with saturated aqueous NH₄Cl to neutralize the base and destroy any residual sulfonyl chloride.

Protocol B: Biphasic Schotten-Baumann Synthesis (For Amino Acids)

Used when the amine is highly polar and requires aqueous conditions[4].

Step 1: Aqueous Base Preparation

  • Dissolve the amino acid (1.0 eq) and Na₂CO₃ (2.5 eq) in distilled water (0.5 M).

  • Self-Validation Check: Test the pH of the solution. It must be >10. If it is lower, the amine will remain protonated (as an ammonium salt) and will be entirely unreactive.

Step 2: Biphasic Coupling

  • Cool the aqueous solution to 0 °C.

  • Dissolve the sulfonyl chloride (1.2 eq - excess is required due to competing hydrolysis) in an equal volume of THF or DCM.

  • Add the organic solution dropwise to the vigorously stirring aqueous layer.

  • Self-Validation Check: Vigorous stirring is mandatory. The reaction occurs at the biphasic interface; inadequate stirring will lead to massive hydrolysis of the sulfonyl chloride in the organic phase before it can react with the amine.

Step 3: Isolation

  • Stir for 4 hours at room temperature. Wash the aqueous layer with diethyl ether to remove unreacted sulfonyl chloride.

  • Carefully acidify the aqueous layer with 1M HCl to pH 2 to precipitate the sulfonamide product.

References

  • Macmillan Group. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society.[Link]

  • El-Faham, A., et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." MDPI Molecules.[Link]

Sources

Troubleshooting

By-product analysis in the synthesis of 6-chloro-N-propylpyridine-3-sulfonamide

Welcome to the Technical Support Center for the synthesis of 6-chloro-N-propylpyridine-3-sulfonamide. This guide is designed for researchers and drug development professionals to troubleshoot chemoselectivity issues, ide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-chloro-N-propylpyridine-3-sulfonamide. This guide is designed for researchers and drug development professionals to troubleshoot chemoselectivity issues, identify by-products, and optimize amidation workflows.

Mechanistic Overview of Amidation & By-Product Pathways

The synthesis of 6-chloro-N-propylpyridine-3-sulfonamide relies on the selective amidation of 6-chloropyridine-3-sulfonyl chloride with n-propylamine. However, the 6-chloropyridine scaffold presents a unique chemoselectivity challenge. The electron-withdrawing nature of both the pyridine ring nitrogen and the sulfonyl group at the C3 position renders the C6 position highly electrophilic[1].

Consequently, the carbon-chlorine bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by aliphatic amines[2]. While sulfonamide formation is kinetically favored at low temperatures, elevated temperatures or excess nucleophile will drive the formation of the SNAr by-product via a stabilized Meisenheimer complex[3]. Additionally, the sulfonyl chloride moiety is highly sensitive to moisture, necessitating strictly anhydrous conditions to prevent rapid hydrolysis[4].

ReactionPathways SM 6-Chloropyridine-3-sulfonyl chloride (Electrophilic Hub) Target 6-Chloro-N-propylpyridine-3-sulfonamide (Target Product) SM->Target n-Propylamine (1.05 eq) 0°C to RT, DIPEA Hydrolysis 6-Chloropyridine-3-sulfonic acid (Hydrolysis By-product) SM->Hydrolysis H2O (Moisture/Poor handling) SNAr 6-(Propylamino)-N-propylpyridine-3-sulfonamide (SNAr By-product) Target->SNAr Excess Amine High Temp (>40°C) BisSulf Bis-sulfonylated Amine (Over-reaction By-product) Target->BisSulf Excess Sulfonyl Chloride Strong Base

Reaction pathways illustrating the synthesis of the target sulfonamide and its primary by-products.

Troubleshooting Guides & FAQs

Q: My LC-MS shows a major impurity with an[M+H]⁺ of m/z 258.1 instead of the expected m/z 235.0. What is this, and how did it form? A: This mass corresponds to the SNAr by-product, 6-(propylamino)-N-propylpyridine-3-sulfonamide. The C6-chloro group on the pyridine ring is highly activated by the electron-deficient heterocycle[1]. If you use a large excess of n-propylamine or allow the reaction temperature to rise above room temperature, the amine will displace the chloride ion[2]. To prevent this, strictly limit n-propylamine to 1.05 equivalents and use a non-nucleophilic base (like DIPEA) as the acid scavenger.

Q: I am recovering a large amount of highly polar, water-soluble material that stays at the baseline on normal-phase TLC. How do I fix this? A: This is 6-chloropyridine-3-sulfonic acid (m/z 194.0 [M+H]⁺), the product of sulfonyl chloride hydrolysis[4]. Sulfonyl chlorides react rapidly with adventitious water. Ensure all solvents (especially DCM or THF) are dried over activated 3Å molecular sieves, purge the reaction vessel with inert gas (N₂ or Ar), and verify the integrity of your starting material, as it degrades upon storage in humid environments.

Q: I observe a minor impurity with an [M+H]⁺ of m/z 411.0. What is the cause? A: This is the bis-sulfonylated by-product, N,N-bis(6-chloropyridin-3-ylsulfonyl)propylamine. It forms when the local concentration of sulfonyl chloride is too high relative to the primary amine, often exacerbated by the use of strong bases. To mitigate this, always add the sulfonyl chloride dropwise to the amine solution (inverse addition) rather than adding the amine to the sulfonyl chloride.

Quantitative Data: Reaction Conditions vs. Product Distribution

The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity profile.

Amine EquivalentsBase / AdditiveTemp ProfileTarget Yield (%)Hydrolysis (%)SNAr By-product (%)Bis-sulfonylation (%)
1.05 eq 1.2 eq DIPEA 0 °C → 25 °C >92% <2% <5% Not detected
2.50 eqNone (Amine as base)25 °C65%<2%28%~5%
1.00 eq1.2 eq DIPEA25 °C (Wet DCM)35%60%<2%Not detected
3.00 eqNone (Amine as base)60 °C (Reflux)10%<2%>85%Not detected

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, follow this optimized, self-validating protocol. Each step contains built-in analytical checkpoints to verify success before proceeding.

Step 1: Anhydrous Setup & Reagent Validation

  • Action: Dry dichloromethane (DCM) over 3Å molecular sieves for 24 hours. Validate that the moisture content is <50 ppm via Karl Fischer titration.

  • Causality: 6-chloropyridine-3-sulfonyl chloride is highly hygroscopic and readily hydrolyzes to the unreactive sulfonic acid[4].

  • Action: Purge a dry round-bottom flask with N₂. Add n-propylamine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM. Cool to 0 °C using an ice bath.

Step 2: Inverse Addition (Amidation)

  • Action: Dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in a separate vial with anhydrous DCM. Add this solution dropwise to the amine mixture at 0 °C over 15 minutes.

  • Causality: Inverse addition keeps the local concentration of the sulfonyl chloride low, preventing the formation of the bis-sulfonylated by-product. Maintaining 0 °C suppresses the activation energy required for the competing SNAr reaction at the C6 position[3].

Step 3: Reaction Monitoring (Self-Validation Checkpoint)

  • Action: Stir for 30 minutes at 0 °C, then allow warming to room temperature (20-25 °C) for 1.5 hours.

  • Validation: Sample 5 µL of the reaction mixture, dilute in 1 mL DCM, and analyze via TLC (Eluent: 60:40 Hexanes/EtOAc, UV 254 nm).

    • Expected Result: Disappearance of the high-Rf sulfonyl chloride spot (Rf ~0.8). Appearance of the target sulfonamide (Rf ~0.4).

    • Failure Mode: If a strong baseline spot is observed, hydrolysis has occurred. If a spot at Rf ~0.2 appears, the SNAr by-product is forming; immediately quench the reaction.

Step 4: Chemoselective Quench and Extraction

  • Action: Quench the reaction by adding 1M aqueous HCl. Separate the layers.

  • Causality: The mild acid wash protonates the excess n-propylamine, DIPEA, and any SNAr by-product (which contains a basic secondary amine), driving them into the aqueous layer. The target sulfonamide (which has a much lower pKa and is neutral under these conditions) remains in the organic phase.

  • Validation: Check the pH of the aqueous layer (must be pH 1-2 to ensure complete removal of basic impurities). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional - Benchchem.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate.
  • Active chloro-heterocycles - Thermo Fisher Scientific.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors - NIH / PMC.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship of 6-Chloro-N-alkylpyridine-3-sulfonamides: A Comparative Guide

Executive Summary & Mechanistic Rationale The 6-chloro-N-alkylpyridine-3-sulfonamide scaffold has emerged as a highly privileged pharmacophore in the design of targeted therapeutics, most notably as first-in-class dual h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 6-chloro-N-alkylpyridine-3-sulfonamide scaffold has emerged as a highly privileged pharmacophore in the design of targeted therapeutics, most notably as first-in-class dual hybrid modulators[1]. In complex pathologies like oxaliplatin-induced neuropathy (OINP), traditional monotherapies often fail because the disease is driven by a multifaceted interplay of intracellular acidification and receptor sensitization[2]. By simultaneously inhibiting Carbonic Anhydrases (hCAs) and agonizing the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, these dual-target sulfonamides provide a synergistic pharmacological response that single-target alternatives cannot achieve[1].

The structural logic of this scaffold is bipartite and highly modular:

  • The Primary Sulfonamide: Acts as the classical zinc-binding group (ZBG). It is essential for anchoring the molecule within the hCA catalytic active site, directly coordinating with the zinc ion to block the hydration of CO2[1].

  • The 6-Chloro Pyridine Ring: Serves as an electron-deficient electrophile. The strong electron-withdrawing effect of the sulfonamide group primes the 6-chloro position for Nucleophilic Aromatic Substitution (SNAr)[3]. This allows researchers to chemoselectively install chiral N-alkyl groups (e.g., pyrrolidines) and extended urea/thiourea tails to probe the hydrophobic pockets of hCA and the vanilloid binding site of TRPV1[4].

Mechanism Oxa Oxaliplatin (Chemotherapy) CA Carbonic Anhydrases (hCA II / IX) Oxa->CA Upregulates/Acidifies TRPV1 TRPV1 Channel Oxa->TRPV1 Sensitizes OINP Oxaliplatin-Induced Neuropathy (OINP) CA->OINP Pain Signaling TRPV1->OINP Nociception Drug 6-Chloro-N-alkylpyridine- 3-sulfonamides Drug->CA Inhibits (Ki < 50 nM) Drug->TRPV1 Modulates (Agonist)

Fig 1. Dual-targeting mechanism of 6-chloro-N-alkylpyridine-3-sulfonamides in reversing OINP.

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is heavily dictated by the nature of the tail extending from the pyridine ring, while the primary sulfonamide remains a rigid anchor.

  • Impact of the Tail Linker: The transition from a simple urea linkage to a sulfonylurea linkage drastically alters isoform selectivity. For instance, sulfonylurea derivatives (e.g., compound 24a ) exhibit a sharp increase in potency against the membrane-bound hCA IV isoform, achieving medium nanomolar affinities (Ki = 36.6 nM)[2].

  • Stereochemical Independence in hCA Binding: X-ray crystallographic studies of enantiomeric pairs, such as (R)-37a and (S)-37b , within the hCA II cleft reveal a fascinating phenomenon[2]. While the extended thiourea tails adopt divergent spatial orientations, the primary sulfonamide's coordination to the zinc ion dominates the binding free energy[2]. Consequently, the stereocenter of the pyrrolidine ring does not significantly impact hCA II affinity or TRPV1 agonism[2].

  • Steric Bulk Tolerance: The hCA II active site is highly accommodating of extended linear tails, but excessive ortho-substitution on terminal phenyl rings (e.g., compound 13a ) introduces severe steric clashes, dropping hCA II affinity to the high nanomolar range (Ki = 818 nM)[2]. Conversely, optimal tail geometries yield low nanomolar inhibition (e.g., compound 8a , Ki = 12.1 nM)[2].

Comparative Performance Data

The following table objectively compares the performance of specific 6-chloro-N-alkylpyridine-3-sulfonamide derivatives against standard reference compounds to highlight the superiority of the dual-modulator approach.

Compound / ReferenceTarget ProfileStructural ModificationhCA II Affinity (Ki, nM)hCA IV Affinity (Ki, nM)In Vivo OINP Efficacy
Acetazolamide (AAZ) CA MonotherapyStandard Sulfonamide12.174.0Poor (No TRPV1 activity)
Capsaicin TRPV1 MonotherapyVanilloid>10,000>10,000Limited (High pungency)
Derivative 8a Dual Modulator(R)-Pyrrolidine + Urea12.1MicromolarModerate
Derivative 13a Dual ModulatorBulky ortho-substituted Urea818.0MicromolarLow
Derivative 24a Dual ModulatorSulfonylurea Linker~50.036.6Moderate
Derivative (R)-37a Dual Modulator(R)-Pyrrolidine + ThioureaLow nMLow nMHigh (Potent reversal)
Derivative (S)-37b Dual Modulator(S)-Pyrrolidine + ThioureaLow nMLow nMHigh (Stereo-independent)

Data synthesized from stopped-flow CO2 hydration assays and in vivo murine models[2].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific rigor, the synthesis and evaluation of these compounds must follow a self-validating system where each step contains an internal quality control check to prove causality and structural integrity.

Workflow Step1 1. Scaffold Synthesis (Amidation in THF, 0°C) Step2 2. SNAr Reaction (Chiral Pyrrolidine, DMF, 100°C) Step1->Step2 Step3 3. Tail Derivatization (Iso(thio)cyanate Coupling) Step2->Step3 Assay1 Stopped-Flow CO2 Hydration (hCA Inhibition Assay) Step3->Assay1 Assay2 Intracellular Ca2+ Assay (TRPV1 Modulation) Step3->Assay2 Data SAR Analysis & Lead Selection Assay1->Data Assay2->Data

Fig 2. Self-validating synthetic and pharmacological workflow for dual-target SAR evaluation.

Protocol A: Synthesis of the Core 6-Chloropyridine-3-sulfonamide Scaffold

Rationale: Amidation of the sulfonyl chloride must be performed at low temperatures to prevent competitive hydrolysis of the sulfonyl chloride or premature SNAr at the 6-chloro position.

  • Reaction: Dissolve 1.0 g of 6-chloropyridine-3-sulfonyl chloride in anhydrous THF at 0 °C[4].

  • Addition: Dropwise add 4 mL of 28% aqueous ammonia solution[4].

  • Stirring: Maintain the reaction at 0 °C for 4 hours[4].

  • Workup: Quench with H2O, extract with EtOAc, and dry the organic layer over anhydrous Na2SO4[4]. Evaporate to yield a white solid (approx. 83% yield)[4].

  • Validation Check: Perform 1H NMR (DMSO-d6). The appearance of a broad singlet integrating for 2H (~7.5 ppm) confirms primary sulfonamide formation, while the retention of the pyridine proton shifts confirms the 6-chloro group remains intact.

Protocol B: SNAr Derivatization with Chiral Pyrrolidines

Rationale: The electron-withdrawing nature of the sulfonamide activates the 6-position for SNAr. High temperatures are required to overcome the activation energy barrier, necessitating robust Boc-protection of the incoming amine.

  • Reaction: Combine the 6-chloropyridine-3-sulfonamide intermediate with enantiopure Boc-protected (R)- or (S)-pyrrolidine in DMF[4].

  • Catalysis: Add K2CO3 (2.0 eq) as a base to scavenge the HCl byproduct and drive the reaction forward[4].

  • Heating: Stir at 100 °C until complete consumption of the starting material (monitored by TLC)[4].

  • Deprotection: Treat the isolated intermediate with Trifluoroacetic Acid (TFA) for standard Boc-deprotection, followed by neutralization with 1 N NaOH to yield the free amine[4].

  • Validation Check: Chiral HPLC must be performed post-deprotection to ensure no thermal racemization occurred during the 100 °C SNAr step.

Protocol C: Stopped-Flow CO2 Hydration Assay (hCA Inhibition)

Rationale: The stopped-flow method is the gold standard for CA kinetics. It measures the physiological reaction (CO2 hydration) rather than artificial esterase activity, providing true therapeutic binding affinities.

  • Preparation: Prepare 10 mM stock solutions of the synthesized sulfonamides in 10% DMSO/water.

  • Assay: Mix the inhibitor with the purified hCA isoform (e.g., hCA II) and a pH indicator (e.g., Phenol Red) in a stopped-flow spectrophotometer[2].

  • Initiation: Rapidly mix with CO2-saturated water.

  • Detection: Monitor the absorbance change corresponding to the pH drop as CO2 is hydrated to bicarbonate and protons.

  • Validation Check: Run Acetazolamide (AAZ) in parallel. The assay is only validated if the Ki for AAZ matches the literature standard (12.1 nM for hCA II)[2].

References

1.[4],[1],[2] Angeli, A., et al. "First-in-Class Dual Hybrid Carbonic Anhydrase Inhibitors and Transient Receptor Potential Vanilloid 1 Agonists Revert Oxaliplatin-Induced Neuropathy." Journal of Medicinal Chemistry, 2023. URL: [Link] 2.[3] Tolmachev, A., et al. "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Com." ChemRxiv, 2023. URL: [Link]

Sources

Comparative

A Comparative Guide to Validating the Purity of Synthesized 6-chloro-N-propylpyridine-3-sulfonamide

Introduction: The Criticality of Purity in Drug Development Intermediates In the landscape of pharmaceutical development, the journey from a chemical entity to a therapeutic agent is paved with rigorous quality control....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Drug Development Intermediates

In the landscape of pharmaceutical development, the journey from a chemical entity to a therapeutic agent is paved with rigorous quality control. For intermediates like 6-chloro-N-propylpyridine-3-sulfonamide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), establishing unimpeachable purity is not merely a procedural checkpoint; it is fundamental to the safety, efficacy, and stability of the final drug product. Impurities, which can arise from starting materials, by-products, intermediates, or degradation, can have unintended pharmacological or toxicological effects, making their identification and quantification a regulatory and scientific imperative.[1]

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized 6-chloro-N-propylpyridine-3-sulfonamide. We will move beyond simple protocol listings to explore the scientific rationale behind method selection, offering a self-validating framework for researchers, scientists, and drug development professionals. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q3A guidelines for impurities in new drug substances, which set thresholds for reporting, identifying, and qualifying impurities.[1][2][3]

Comparative Analysis of Core Purity Validation Techniques

No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on a synergistic approach, employing multiple techniques that offer complementary information. The choice of method is dictated by the specific question being asked—be it precise quantification, definitive structural confirmation, or screening for volatile contaminants.[4]

Table 1: Objective Comparison of Key Analytical Methodologies

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[5]Retention time (tₛ), peak area for quantification, % purity, impurity profile.High (ng to µg/mL).[4][6]Excellent, high precision and accuracy.[7]Robust, reproducible, ideal for routine QC and stability studies.[4]Requires reference standards for impurity identification; potential for co-elution.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based identification.[5]Identification and quantification of volatile organic impurities and residual solvents.Very High (ppb to ppm).[8][9]Excellent for targeted analytes."Gold standard" for residual solvent analysis and identifying unknown volatile impurities.[5]Limited to thermally stable and volatile compounds; derivatization may be required for some sulfonamides.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the interaction of nuclear spins with an external magnetic field, providing detailed structural information.[12]Unambiguous structural confirmation, identification of major impurities, and stoichiometric relationships.Moderate to Low.Good for major components (qNMR), less sensitive for trace impurities.Provides definitive structural elucidation without needing a specific reference standard for the analyte's structure.[13][14]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.

Experimental Protocols and Methodologies

The trustworthiness of any purity claim rests on the meticulous execution of validated analytical protocols.[15] The following sections provide detailed, step-by-step methodologies designed to be self-validating systems for the analysis of 6-chloro-N-propylpyridine-3-sulfonamide.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Causality: HPLC is the cornerstone of purity analysis due to its high resolving power and quantitative accuracy for non-volatile organic compounds.[5][16] For 6-chloro-N-propylpyridine-3-sulfonamide, a reversed-phase method is optimal, as it effectively separates the moderately polar target compound from both more polar and less polar impurities that are common in its synthesis.

Workflow for HPLC Purity Determination

Purity_Strategy cluster_techniques Orthogonal Analytical Techniques A Synthesized 6-chloro-N-propylpyridine-3-sulfonamide B NMR Spectroscopy (¹H, ¹³C) A->B C HPLC-UV A->C D GC-MS (Headspace) A->D E Structural Confirmation (Identity & Major Impurities) B->E F Quantitative Purity & Non-Volatile Impurity Profile C->F G Residual Solvents & Volatile Impurity Profile D->G H Comprehensive Purity & Quality Assessment (Release Specification Met) E->H F->H G->H

Sources

Validation

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of 6-chloro-N-propylpyridine-3-sulfonamide

This guide provides a comprehensive framework for the development, validation, and cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development, validation, and cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 6-chloro-N-propylpyridine-3-sulfonamide. This document is intended for researchers, scientists, and drug development professionals seeking to establish and compare robust analytical methodologies for this and structurally related compounds.

The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system grounded in established regulatory guidelines.

Introduction: The Analytical Imperative

6-chloro-N-propylpyridine-3-sulfonamide is a novel organic molecule with potential pharmaceutical applications. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are paramount for its characterization, quantification in various matrices, and ensuring quality control throughout the drug development lifecycle.[1][2] This guide details the cross-validation of two powerful analytical techniques: HPLC-UV, a workhorse in pharmaceutical analysis, and LC-MS, renowned for its superior sensitivity and specificity.[3][4][5]

The objective of this cross-validation is to demonstrate that the two distinct methods provide equivalent (or acceptably similar) results, ensuring data integrity and allowing for flexibility in analytical testing environments. This process is governed by stringent guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9]

Foundational Methodologies: HPLC-UV and LC-MS

The selection of an analytical method is contingent on the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted technique for the routine analysis of small molecules. Its principles are well-understood, and the instrumentation is robust and cost-effective. The method's success hinges on the differential partitioning of the analyte between a stationary phase and a mobile phase, with detection based on the analyte's ability to absorb ultraviolet light.

Rationale for HPLC-UV:

  • Robustness and Reliability: HPLC systems are known for their durability and consistent performance in quality control settings.

  • Cost-Effectiveness: Compared to LC-MS, HPLC-UV has lower initial investment and operational costs.

  • Simplicity: Method development and operation are generally more straightforward.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5][10] This hyphenated technique offers exceptional sensitivity and selectivity, making it ideal for trace-level analysis and for complex matrices where co-eluting impurities may interfere with UV detection.[3][4]

Rationale for LC-MS:

  • Enhanced Specificity: Mass spectrometry provides mass-to-charge ratio (m/z) information, which is highly specific to the analyte, reducing the likelihood of interference from other compounds.[3]

  • Superior Sensitivity: LC-MS can detect and quantify analytes at much lower concentrations than HPLC-UV.[3][4]

  • Structural Information: Mass spectrometry can provide valuable structural information through fragmentation analysis, aiding in impurity identification.[5]

The Blueprint for Validation: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following parameters, as stipulated by ICH Q2(R1) guidelines, must be assessed for both the HPLC-UV and LC-MS methods.[8][9]

Experimental Protocols

3.1.1. HPLC-UV Method Protocol

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is a versatile choice for non-polar to moderately polar compounds like sulfonamides.

    • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is recommended to ensure adequate separation and good peak shape. For example, a starting condition of 20% acetonitrile, ramping to 80% over 10 minutes. Formic acid is added to improve peak shape and ionization efficiency in LC-MS.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: The maximum absorbance wavelength (λmax) of 6-chloro-N-propylpyridine-3-sulfonamide, determined by a PDA scan (e.g., 256 nm).[12]

    • Injection Volume: 10 µL.

3.1.2. LC-MS Method Protocol

  • Instrumentation: An LC-MS system consisting of a binary or quaternary UHPLC/HPLC pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is preferred for faster analysis and better resolution.

    • Mobile Phase: Similar to the HPLC-UV method, a gradient of acetonitrile and water with 0.1% formic acid. The gradient can be optimized for a shorter run time.

    • Flow Rate: 0.4 mL/min, suitable for UHPLC columns.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as sulfonamides readily form positive ions.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

    • MRM Transition: The precursor ion will be the protonated molecule [M+H]+ of 6-chloro-N-propylpyridine-3-sulfonamide. The product ion will be a characteristic fragment generated by collision-induced dissociation (CID). These transitions must be optimized experimentally.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the analyte signal.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[7]No interfering peaks at the retention time of the analyte. For LC-MS, the ion ratio of multiple MRM transitions should be consistent.
Linearity To demonstrate a proportional relationship between the analyte concentration and the method's response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the assay of a drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate Precision (inter-day precision): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]RSD of results should not be significantly affected by the varied conditions.

Cross-Validation: Bridging the Methodologies

Once both the HPLC-UV and LC-MS methods have been individually validated, a cross-validation study is performed to demonstrate their equivalence.

Cross-Validation Experimental Design
  • Sample Selection: A minimum of 10 representative samples of 6-chloro-N-propylpyridine-3-sulfonamide, covering the analytical range, should be prepared.

  • Analysis: Each sample is analyzed in triplicate using both the validated HPLC-UV and LC-MS methods.

  • Data Collection: The quantitative results (e.g., concentration) from both methods are recorded for each sample.

Statistical Comparison of Results

The data from the two methods should be compared using appropriate statistical tools to assess their agreement.[13]

  • Paired t-test: This test can be used to determine if there is a statistically significant difference between the means of the two sets of results. The null hypothesis is that the mean difference between the two methods is zero.

  • Bland-Altman Plot: This is a graphical method to plot the difference between the two measurements against their average.[14][15][16] It provides a visual representation of the agreement between the two methods.[14][15][16] The plot includes lines for the mean difference and the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).[16] If the differences are within the acceptable limits, the methods are considered to be in agreement.[15][17]

Data Presentation and Interpretation

Summary of Validation Data

The following tables present hypothetical but realistic data for the validation of the HPLC-UV and LC-MS methods.

Table 1: HPLC-UV Method Validation Summary

ParameterResult
Linearity (r²)0.9995
Accuracy (% Recovery)99.5% - 101.2%
Precision (RSD %)Repeatability: 0.8%, Intermediate: 1.2%
LOD0.1 µg/mL
LOQ0.3 µg/mL

Table 2: LC-MS Method Validation Summary

ParameterResult
Linearity (r²)0.9998
Accuracy (% Recovery)99.8% - 100.5%
Precision (RSD %)Repeatability: 0.5%, Intermediate: 0.9%
LOD0.01 ng/mL
LOQ0.03 ng/mL
Cross-Validation Workflow

The following diagram illustrates the cross-validation workflow.

CrossValidationWorkflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_data Generate HPLC Data hplc_val->hplc_data stat_analysis Statistical Analysis (Paired t-test, Bland-Altman Plot) hplc_data->stat_analysis lcms_dev Method Development lcms_val Method Validation lcms_dev->lcms_val lcms_data Generate LC-MS Data lcms_val->lcms_data lcms_data->stat_analysis conclusion Conclusion on Method Equivalence stat_analysis->conclusion

Cross-validation workflow diagram.

Discussion and Conclusion

Both the HPLC-UV and LC-MS methods, when properly validated, can provide accurate and precise results for the quantification of 6-chloro-N-propylpyridine-3-sulfonamide.

  • The HPLC-UV method is a robust and cost-effective choice for routine quality control analysis where high sensitivity is not a primary requirement. Its simplicity makes it suitable for high-throughput environments.

  • The LC-MS method offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, analysis in complex biological matrices, and for regulatory submissions that require a high degree of certainty in analyte identification.[3]

The cross-validation process provides the necessary scientific evidence to demonstrate the interchangeability of the two methods.[18][19] This allows an organization to leverage the strengths of each technique as needed, ensuring data consistency and regulatory compliance. The choice of which method to employ for routine analysis will depend on the specific application, available resources, and the required level of sensitivity and selectivity.

References

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]

  • Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141-151. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma. Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (1997, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Bland-Altman Plot - Video | NCSS Statistical Software. (n.d.). NCSS. Retrieved from [Link]

  • Bland-Altman Method for Assessing Agreement in Method Comparison Studies. (n.d.). NCSS. Retrieved from [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 1(8476), 307-310. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). European Medicines Agency. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Belabed, A., et al. (2019). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 10, 8. Retrieved from [Link]

  • Method comparison (Bland Altman, …) | Statistical Software for Excel - XLSTAT. (n.d.). XLSTAT. Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration. Retrieved from [Link]

  • Comparative Analysis Statistics - ExtractAlpha. (2024, August 22). ExtractAlpha. Retrieved from [Link]

  • Simundic, A. M. (2014). Statistical analysis in method comparison studies part one. Acutecaretesting.org. Retrieved from [Link]

  • Identification of In-Process Organic Compounds using LCMS. (2024, August 13). Resolvemass. Retrieved from [Link]

  • Simundic, A. M. (2014). Statistical analysis in method comparison studies – Part one. Semantic Scholar. Retrieved from [Link]

  • Comparative Analysis: Mastering Techniques for Effective Data Comparison. (2024, June 8). Toucan. Retrieved from [Link]

  • Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. (2026, March 1). Infinix Bio. Retrieved from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate. Retrieved from [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. (n.d.). Restek. Retrieved from [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (2019). IJRAR. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (2017). IMEKOFOODS. Retrieved from [Link]

  • New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. (2016, February 5). IJPRS. Retrieved from [Link]

  • Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for simultaneous determination of sulfonamides, quinolones and benzimidazoles in bovine milk. (2014, July 1). PubMed. Retrieved from [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. (2018, June 15). ACG Publications. Retrieved from [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018, January 2). Journal of Applicable Chemistry. Retrieved from [Link]

  • Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey by Liquid Chromatography-Tandem Mass Spectrometry. (2023, December 25). ResearchGate. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved from [Link]

  • Analytical Method Development and Validation of Pyrimethamine and Sulphadoxine in Pharmaceutical Dosage Forms by RP-HPLC. (2019, July 1). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

Sources

Comparative

Selectivity Unveiled: A Comparative Analysis of 6-Chloro-N-propylpyridine-3-sulfonamide's Profile Against Carbonic Anhydrase Isoforms

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the selectivity profile of pyridine-3-sulfonamide derivatives against key human ca...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the selectivity profile of pyridine-3-sulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. Due to the limited availability of specific inhibitory data for 6-chloro-N-propylpyridine-3-sulfonamide in the reviewed scientific literature, this document will utilize data from a closely related 4-substituted pyridine-3-sulfonamide as a representative compound to illustrate the principles of selectivity analysis. This guide will objectively compare its performance with the non-selective, clinically used inhibitor Acetazolamide, supported by experimental data and detailed methodologies.

The family of human carbonic anhydrases comprises at least 15 isoforms with diverse physiological functions.[1] Consequently, the development of isoform-selective inhibitors is a critical endeavor in modern drug discovery to elicit targeted therapeutic effects while minimizing off-target side effects. Sulfonamides are a prominent class of CA inhibitors, acting by coordinating to the zinc ion in the enzyme's active site.[1] This guide will delve into the nuances of determining the selectivity of these compounds, with a particular focus on the therapeutically relevant isoforms hCA I, II, IX, and XII.

The Imperative of Isoform Selectivity

Carbonic anhydrase isoforms are distributed throughout the human body, each playing a distinct physiological role. The cytosolic isoforms, hCA I and hCA II, are ubiquitously expressed and involved in fundamental processes. In contrast, the transmembrane isoforms hCA IX and hCA XII are overexpressed in various solid tumors and are associated with cancer progression and chemoresistance.[2][3] This differential expression pattern makes hCA IX and hCA XII attractive targets for anticancer therapies.[2][3] A selective inhibitor that potently targets these tumor-associated isoforms while sparing the ubiquitous cytosolic isoforms is hypothesized to offer a superior therapeutic window with reduced toxicity.[3]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value signifies a more potent inhibitor. The selectivity of an inhibitor is determined by comparing its Kᵢ values across a panel of CA isoforms.

Below is a comparative table of the inhibition constants (Kᵢ) for a representative 4-substituted pyridine-3-sulfonamide derivative and the non-selective inhibitor Acetazolamide against four key hCA isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Pyridine-3-sulfonamide Derivative 4 >1000027113791
Acetazolamide 25012255.7

Data for Pyridine-3-sulfonamide Derivative 4 is sourced from a study on 4-substituted pyridine-3-sulfonamides.[1][4] Data for Acetazolamide is a compilation from multiple sources.[4][5]

As the data illustrates, the representative pyridine-3-sulfonamide derivative exhibits a degree of selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic hCA I and II, particularly when compared to the broad-spectrum activity of Acetazolamide.[1][4]

Experimental Validation of Selectivity: Methodologies

The determination of the inhibitory activity and selectivity of novel compounds against CA isoforms relies on robust and validated experimental protocols. The gold-standard method is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This assay directly measures the catalytic activity of carbonic anhydrase and the potency of its inhibitors by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂.[4]

Principle: The assay follows the initial rates of the hCA-catalyzed hydration of CO₂. A pH indicator is used to monitor the change in proton concentration that results from the formation of bicarbonate and a proton from CO₂ and water. The rate of this reaction is proportional to the concentration of the active enzyme. In the presence of an inhibitor, the reaction rate is reduced.[4]

Experimental Workflow:

Stopped-Flow Assay Workflow reagents Reagent Preparation (Buffer, Enzyme, Inhibitor, CO2 Solution) dilutions Serial Dilutions of Inhibitor reagents->dilutions preincubation Pre-incubation (Enzyme + Inhibitor) dilutions->preincubation mixing Rapid Mixing in Stopped-Flow Instrument preincubation->mixing monitoring Monitor Absorbance Change over Time mixing->monitoring velocity Calculate Initial Reaction Velocity monitoring->velocity ic50 Determine IC50 Values velocity->ic50 ki Calculate Ki Values (Cheng-Prusoff Equation) ic50->ki

Workflow for determining carbonic anhydrase inhibition constants.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of appropriate pH (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).

    • Enzyme Solution: Prepare a stock solution of the purified recombinant hCA isoform in the assay buffer.

    • Inhibitor Solution: Prepare a stock solution of the test compound (e.g., 6-chloro-N-propylpyridine-3-sulfonamide) in a suitable solvent (e.g., DMSO) and perform serial dilutions.

    • CO₂ Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the enzyme solution with varying concentrations of the inhibitor and incubate for a defined period to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over a short period (typically a few seconds) at a specific wavelength.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which also considers the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ).[4]

Visualizing the Catalytic Mechanism

Understanding the fundamental catalytic cycle of carbonic anhydrase provides context for how sulfonamide inhibitors function.

CA Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_HCO3 + CO₂ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH - H⁺ E_HCO3->E_Zn_H2O + H₂O - HCO₃⁻

The catalytic cycle of carbonic anhydrase.

Conclusion

The evaluation of the selectivity profile of novel carbonic anhydrase inhibitors is a cornerstone of their preclinical development. As demonstrated with a representative pyridine-3-sulfonamide derivative, these compounds can be engineered to exhibit preferential inhibition of tumor-associated isoforms over their ubiquitous cytosolic counterparts. This guide has outlined the critical importance of isoform selectivity and provided a detailed overview of the experimental methodologies required to quantify it. The presented data and protocols serve as a valuable resource for researchers dedicated to the discovery and development of next-generation, targeted carbonic anhydrase inhibitors.

References

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Available at: [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. ResearchGate. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. Available at: [Link]

  • Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]

Sources

Validation

Benchmarking Novel MALT1 Inhibitors: A Comparative and Predictive Guide for 6-chloro-N-propylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals The Critical Role of MALT1 in Health and Disease Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of the adapti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of MALT1 in Health and Disease

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of the adaptive immune response.[1] It functions as both a scaffold protein and a cysteine protease, playing a pivotal role in the CARD11-BCL10-MALT1 (CBM) signaling complex.[2][3] This complex is essential for the activation of the NF-κB transcription factor following antigen receptor stimulation in lymphocytes.[2] The proteolytic activity of MALT1 is crucial for this signaling cascade, making it a compelling therapeutic target for a range of pathologies, including certain lymphomas and autoimmune diseases.[4][5] Dysregulation of MALT1 activity is implicated in the survival and proliferation of malignant cells, particularly in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[2][3][4]

MALT1 Signaling Pathway

The canonical MALT1 signaling pathway is initiated by antigen receptor engagement, leading to the formation of the CBM complex. This complex then recruits and activates downstream effectors, ultimately leading to the activation of NF-κB.

MALT1_Signaling Antigen_Receptor Antigen Receptor (BCR/TCR) CBM_Complex CARD11-BCL10-MALT1 (CBM) Complex Antigen_Receptor->CBM_Complex MALT1_Protease MALT1 Protease Activation CBM_Complex->MALT1_Protease NF_kB_Activation NF-κB Activation MALT1_Protease->NF_kB_Activation Cell_Survival Cell Survival & Proliferation NF_kB_Activation->Cell_Survival

Caption: Simplified MALT1 signaling cascade leading to NF-κB activation.

The Landscape of MALT1 Inhibitors: A Comparative Overview

The development of MALT1 inhibitors has been a significant focus in recent drug discovery efforts. These inhibitors can be broadly categorized based on their mechanism of action, primarily as allosteric or covalent inhibitors.

Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.[1] Covalent inhibitors , on the other hand, form an irreversible bond with a residue in the active site, permanently disabling the enzyme.

The following table summarizes the performance of several notable MALT1 inhibitors, providing a benchmark for the evaluation of new chemical entities.

InhibitorTypeTarget/AssayIC50 ValueReference
MLT-748 AllostericMALT1 (allosteric)5 nM[4][6]
MLT-985 AllostericMALT1 (allosteric)3 nM[4]
MALT1-IN-8 CovalentMALT1 protease2 nM[7]
MALT1-IN-11 CovalentMALT1 protease< 10 nM[7][8]
MI-2 IrreversibleMALT15.84 µM[4][6]
Mepazine ReversibleGST-MALT10.42 µM & 0.83 µM[4][6][9]
SGR-1505 AllostericMALT1 (oral)In clinical trials[10]
REC-3565 SelectiveMALT1In clinical trials[11]
MPT-0118 First-in-classMALT1In clinical trials[5][12]
ABBV-525 UndisclosedMALT1In clinical trials[12]

Predictive Analysis of 6-chloro-N-propylpyridine-3-sulfonamide as a MALT1 Inhibitor

While no direct experimental data exists for the MALT1 inhibitory activity of 6-chloro-N-propylpyridine-3-sulfonamide, its chemical structure, featuring a pyridine-3-sulfonamide core, suggests potential for interaction with MALT1. The sulfonamide functional group is present in a number of biologically active molecules, and pyridine derivatives are a common scaffold in medicinal chemistry.[13][14][15]

The structure-activity relationship (SAR) of pyridine derivatives indicates that the position and nature of substituents can significantly influence their biological activity.[14] The presence of a halogen atom, such as chlorine, can modulate the electronic properties and binding interactions of the molecule.[14]

Hypothesis: Based on the prevalence of sulfonamide-containing compounds as enzyme inhibitors and the versatility of the pyridine scaffold, it is hypothesized that 6-chloro-N-propylpyridine-3-sulfonamide may exhibit inhibitory activity against MALT1. The chloro and propyl substituents will likely influence its potency, selectivity, and pharmacokinetic properties. To validate this hypothesis, rigorous experimental testing is required.

Experimental Protocols for Benchmarking MALT1 Inhibitors

To ascertain the MALT1 inhibitory potential of 6-chloro-N-propylpyridine-3-sulfonamide and compare it against established inhibitors, the following detailed experimental protocols are provided.

In Vitro MALT1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the proteolytic activity of purified MALT1 enzyme. A fluorogenic substrate is used, where cleavage by MALT1 results in a measurable fluorescent signal.

Workflow for In Vitro MALT1 Enzymatic Assay:

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - MALT1 Enzyme - Assay Buffer - Fluorogenic Substrate - Test Compound Dilutions Incubate Incubate MALT1 with Test Compound Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence (kinetic read) Add_Substrate->Measure Calculate Calculate Rate of Reaction Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Step-by-step workflow for the MALT1 enzymatic assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1X MALT1 Assay Buffer containing 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, and 10 mM DTT, pH 7.5.[16]

    • Dilute recombinant human MALT1 enzyme to a final concentration of 15 ng/µl in 1X assay buffer.[17]

    • Prepare a 1 mM stock solution of a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC) in DMSO.[18]

    • Prepare serial dilutions of the test compound (e.g., 6-chloro-N-propylpyridine-3-sulfonamide) and control inhibitors in 1X assay buffer or 10% DMSO.

  • Assay Procedure:

    • Add 20 µl of the diluted MALT1 enzyme solution to the wells of a black 96-well microplate.[17] For blank wells, add 20 µl of 1X assay buffer.

    • Add 5 µl of the test compound dilutions or control inhibitor solutions to the respective wells. For positive control and blank wells, add 5 µl of the corresponding vehicle (1X assay buffer or 10% DMSO).[17]

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[16][17]

    • Prepare the substrate solution by diluting the 1 mM stock to 20 µM in 1X assay buffer.[17]

    • Initiate the enzymatic reaction by adding 25 µl of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (excitation/emission = 360nm/460nm) at regular intervals for at least 30 minutes at 37°C.[16]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based MALT1 Activity Assay

This assay measures the inhibitory effect of a compound on MALT1 activity within a cellular context. A common method involves using a reporter cell line, such as Raji cells, engineered to express a MALT1-GloSensor reporter.[19] Cleavage of the reporter by active MALT1 leads to a luminescent signal.

Workflow for Cell-Based MALT1 Activity Assay:

Cellular_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture MALT1-GloSensor Reporter Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Test Compound Dilutions Treat_Cells Treat Cells with Test Compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Induce_MALT1 Induce MALT1 Activity (optional) Treat_Cells->Induce_MALT1 Measure_Luminescence Add GloSensor Reagent & Measure Luminescence Induce_MALT1->Measure_Luminescence Normalize_Data Normalize Luminescence to Controls Measure_Luminescence->Normalize_Data Plot Plot Dose-Response Curve Normalize_Data->Plot Determine_EC50 Determine EC50 Value Plot->Determine_EC50

Caption: Workflow for the cell-based MALT1 GloSensor assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture Raji MALT1-GloSensor cells in appropriate media and conditions.

    • Seed the cells into a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 80 µl of media.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control inhibitors in cell culture media.

    • Add 20 µl of the compound dilutions to the respective wells. For control wells, add 20 µl of vehicle.

    • Incubate the plate for a predetermined time (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • MALT1 Activation (Optional):

    • For cell lines that do not have constitutive MALT1 activity, stimulation may be required. This can be achieved by treating the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin.[20]

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µl of GloSensor™ Reagent to each well.

    • Incubate for 10-20 minutes at room temperature, protected from light.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of treated cells to that of vehicle-treated cells.

    • Plot the percent activity versus the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide provides a comprehensive framework for the evaluation of 6-chloro-N-propylpyridine-3-sulfonamide as a potential MALT1 inhibitor. By leveraging the comparative data of known inhibitors and employing the detailed experimental protocols outlined herein, researchers can effectively benchmark its performance. The pyridine-3-sulfonamide scaffold represents an under-explored area in MALT1 inhibitor discovery, and a systematic investigation of this chemical class could lead to the identification of novel and potent therapeutic agents. Future studies should focus on a broader SAR analysis of substituted pyridine sulfonamides to optimize potency, selectivity, and drug-like properties.

References

  • Research and Markets. (2025). MALT1 Protein Inhibitor - Pipeline Insight, 2025. Retrieved from [Link]

  • ACS Publications. (2025, February 25). MALT1 Inhibitors and Degraders: Strategies for NF-κB-Driven Malignancies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fontan, L., et al. (2012). A new "brew" of MALT1 inhibitors. Cancer cell, 22(6), 713–715.
  • AJMC. (2025, June 30). FDA Fast-Tracks MALT1 Inhibitor in Relapsed/Refractory Waldenström Macroglobulinemia. Retrieved from [Link]

  • Recursion. (2025, April 8). Recursion Announces First Patient Dosed in Phase 1 Clinical Study of REC-3565, a Selective MALT1 Inhibitor for Relapsed or Refractory B-cell Lymphomas. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorogenic MALT1 Assay Kit. Retrieved from [Link]

  • Safa, L., et al. (2024). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application.
  • Schlauderer, F., et al. (2015). Activity-based probes for detection of active MALT1 paracaspase in immune cells and lymphomas. Chemistry & biology, 22(1), 135–144.
  • Poreba, M., et al. (2018). Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes. Scientific reports, 8(1), 16045.
  • Ferch, U., et al. (2009). Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells. The Journal of experimental medicine, 206(11), 2313–2320.
  • Haematologica. (2023, September 28). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. Retrieved from [Link]

  • BPS Bioscience. (n.d.). MALT1 Assay Service. Retrieved from [Link]

  • Shah, W. A., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC medicinal chemistry, 14(10), 1957–1970.
  • Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth.
  • Poreba, M., et al. (2018). Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes. ResearchGate. Retrieved from [Link]

  • Ruland, J., et al. (2009). Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma.
  • Hailfinger, S., et al. (2023). Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas. Blood, 142(23), 1989–2002.
  • Suchetan, P. A., et al. (2014). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta crystallographica. Section E, Structure reports online, 70(Pt 1), o69.
  • Oncotarget. (2012, December 1). Targeting Lymphomas Through MALT1 Inhibition. Retrieved from [Link]

  • PubMed. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Retrieved from [Link]

  • PubMed. (2024, July 11). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Shah, W. A., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC medicinal chemistry, 14(10), 1957–1970.
  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023192913A1 - Thiazolo [5,4-b] pyridine malt-1 inhibitors.
  • CNGBdb. (n.d.). Development of Specific Covalent MALT1 Inhibitors and Biomarkers for B-cell Lymphomas. Retrieved from [Link]

  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Malaria World. (2024, August 7). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalari. Retrieved from [Link]

  • PMC. (n.d.). Decoding Allosteric Inhibition in MALT1: The Hidden Role of Conformational Plasticity in Metastable States via Biased MD and Deep Learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. Retrieved from [Link]

Sources

Comparative

In-Silico Docking Comparison of Pyridine-3-Sulfonamide Derivatives: Targeting Tumor-Associated Carbonic Anhydrases

As the focus of targeted oncology shifts toward exploiting the unique characteristics of the tumor microenvironment, the transmembrane human Carbonic Anhydrase (hCA) isoforms IX and XII have emerged as critical therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

As the focus of targeted oncology shifts toward exploiting the unique characteristics of the tumor microenvironment, the transmembrane human Carbonic Anhydrase (hCA) isoforms IX and XII have emerged as critical therapeutic targets. Overexpressed under hypoxic conditions via the HIF-1α pathway, these metalloenzymes regulate intra- and extracellular pH, driving tumor survival and metastasis.

However, the historical challenge in developing Carbonic Anhydrase Inhibitors (CAIs) lies in isoform selectivity . Classical benzenesulfonamides, such as Acetazolamide (AAZ) and Indisulam (IND), exhibit potent activity but fail to discriminate between tumor-associated isoforms and the ubiquitous cytosolic off-targets (hCA I and hCA II). This lack of selectivity leads to systemic toxicity.

Recent advancements have identified pyridine-3-sulfonamide derivatives , particularly those modified via CuAAC "click tailing," as a privileged scaffold capable of achieving nanomolar potency with unprecedented selectivity profiles[1][2]. This guide provides an objective, data-driven comparison of these novel derivatives against classical CAIs, supported by in-silico docking methodologies and in-vitro validation frameworks.

Mechanistic Rationale: The Pyridine Scaffold and "Click Tailing"

The primary mechanism of action for all sulfonamide-based CAIs involves the coordination of the deprotonated sulfonamide nitrogen (-SO₂NH⁻) directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule essential for CO₂ hydration[3].

While the zinc-binding mechanism is conserved across all isoforms, the outer rims of the active sites differ significantly. The active site of hCA IX contains a distinct topological split between hydrophilic and lipophilic regions. By utilizing a pyridine-3-sulfonamide core, researchers can leverage the 4-position of the pyridine ring to introduce diverse "tails" (e.g., 1,2,3-triazoles via click chemistry). This strategic 3,4-substitution pattern allows the tail to project outward and selectively engage with isoform-specific residues in hCA IX and XII, avoiding the tighter, less accommodating pocket of hCA II[1][2].

Mechanism Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX hCA IX Overexpression HIF1a->CAIX AcidicTME Acidic Tumor Microenvironment CAIX->AcidicTME Inhibitor Pyridine-3-Sulfonamide ZnCoord Zn2+ Coordination Inhibitor->ZnCoord Tail Tail Interaction (Selectivity) Inhibitor->Tail Block Inhibition of CO2 Hydration ZnCoord->Block Tail->Block Block->CAIX Blocks Activity

Mechanistic pathway of hCA IX in tumors and its targeted inhibition by pyridine-3-sulfonamides.

Comparative Performance Data: Classical CAIs vs. Pyridine-3-Sulfonamides

To objectively evaluate the performance of pyridine-3-sulfonamide derivatives, we must analyze their inhibition constants (


) across the four critical hCA isoforms. The data below compares standard clinical CAIs against representative 4-substituted pyridine-3-sulfonamides synthesized via click chemistry[2][4].

Table 1: In-Vitro Inhibition Constants (


) and Selectivity Ratios 
Compound ClassSpecific CompoundhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Selectivity Ratio (hCA II / hCA IX)
Classical CAI Acetazolamide (AAZ)25012255.70.48 (Prefers Off-Target)
Classical CAI Indisulam (IND)3115243.00.62 (Prefers Off-Target)
Pyridine-3-Sulfonamide Derivative 4[2]>10000808137915.90 (Prefers Target)
Pyridine-3-Sulfonamide Derivative 15[4]5400123819.516.863.48 (Highly Target Selective)

Data Synthesis: Classical drugs like AAZ and IND are highly potent but exhibit a selectivity ratio below 1.0, meaning they preferentially bind to the off-target hCA II. In contrast, pyridine-3-sulfonamides (e.g., Derivative 15) demonstrate up to a 63-fold preference for the tumor-associated hCA IX over hCA II[4]. This shift in selectivity is directly attributable to the tailored interactions of the 4-substituted triazole tail identified during in-silico docking[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the development and evaluation of these derivatives rely on a tightly coupled in-silico and in-vitro pipeline. The following protocols are designed as self-validating systems, ensuring that computational predictions are physically grounded.

Protocol A: High-Precision Molecular Docking (In-Silico)

Causality: Accurate docking requires precise modeling of the protonation states. The sulfonamide group must be modeled as an anion because it actively displaces a hydroxide ion coordinated to the zinc in vivo[3].

  • Protein Preparation:

    • Retrieve high-resolution crystal structures for hCA II (e.g., PDB: 3HS4) and hCA IX (e.g., PDB: 3IAI).

    • Assign protonation states at pH 7.4. Critical Step: Ensure the three histidine residues (His94, His96, His119) coordinating the Zn²⁺ ion are correctly tautomerized to maintain the tetrahedral geometry of the metal center.

  • Ligand Preparation:

    • Generate 3D conformations of the pyridine-3-sulfonamide library.

    • Explicitly deprotonate the primary sulfonamide nitrogen (-SO₂NH⁻) to accurately simulate the active pharmacophore[3].

  • Grid Generation & Validation (Self-Validation Step):

    • Center the receptor grid on the catalytic Zn²⁺ ion.

    • Validation: Re-dock the native co-crystallized ligand back into the generated grid. Proceed to library docking only if the Root Mean Square Deviation (RMSD) of the top pose is < 2.0 Å compared to the crystal structure.

  • Docking & Scoring:

    • Execute docking using a robust scoring function (e.g., London dG)[5].

    • Filter poses based on geometric constraints: The Zn-N distance must fall between 2.0 Å and 2.2 Å, and secondary hydrogen bonds must form with Thr199 and Glu106.

Protocol B: Stopped-Flow CO₂ Hydration Assay (In-Vitro)

Causality: Docking scores are theoretical; they must be validated by measuring the actual kinetic inhibition of the enzyme's catalytic turnover.

  • Reagent Setup: Prepare recombinant hCA I, II, IX, and XII. Use a pH indicator (e.g., Phenol red) with a known absorbance peak to monitor the generation of H⁺ ions during CO₂ hydration[3].

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix CO₂-saturated water with the enzyme-inhibitor complex at 20°C.

  • Kinetic Measurement & Validation (Self-Validation Step):

    • Monitor the initial velocity of the absorbance change.

    • Validation: Run Acetazolamide (AAZ) as a positive control to confirm the assay's dynamic range, and a vehicle-only blank to establish baseline uninhibited activity.

  • Data Analysis: Calculate the

    
     values from dose-response curves and convert them to 
    
    
    
    values using the Cheng-Prusoff equation.

Workflow cluster_insilico In-Silico Pipeline cluster_invitro In-Vitro Validation ProtPrep Protein Prep (Zn2+ constraints) Docking Molecular Docking & Scoring ProtPrep->Docking LigPrep Ligand Prep (-SO2NH- state) LigPrep->Docking PoseAnal Pose Analysis (Selectivity) Docking->PoseAnal Synthesis CuAAC Click Synthesis PoseAnal->Synthesis Guides Synthesis Assay Stopped-Flow CO2 Assay Synthesis->Assay Hit Lead Compound Identification Assay->Hit

Integrated in-silico to in-vitro workflow for validating pyridine-3-sulfonamide CA inhibitors.

Conclusion

The transition from classical benzenesulfonamides to pyridine-3-sulfonamide derivatives represents a paradigm shift in the design of Carbonic Anhydrase Inhibitors. By utilizing in-silico docking to guide the "click tailing" of the pyridine 4-position, researchers can rationally design molecules that exploit the subtle topological differences between hCA isoforms. The experimental data confirms that these derivatives successfully invert the selectivity profile of classical drugs, offering a highly targeted approach to disrupting the hypoxic tumor microenvironment while sparing ubiquitous healthy tissues.

References

  • The Pivotal Role of 4-Chloropyridine-3-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Mechanistic Whitepaper Source: Benchchem URL:3

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI / ResearchGate (2025) URL:2

  • Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII Source: European Journal of Medicinal Chemistry / PubMed (2013) URL:4

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives Source: PMC / NIH URL:5

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